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  • Product: (3S)-3,6-diaminohexanoic acid
  • CAS: 504-21-2

Core Science & Biosynthesis

Foundational

The Biosynthesis of (3S)-3,6-Diaminohexanoic Acid: A Technical Guide to Lysine 2,3-Aminomutase Pathways

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Enzymology, Synthetic Biology, and Natural Product Biosynthesis Executive Summary (3S)-3,6-diaminohexanoic acid, common...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Enzymology, Synthetic Biology, and Natural Product Biosynthesis

Executive Summary

(3S)-3,6-diaminohexanoic acid, commonly known as L- β -lysine, is a non-proteinogenic β -amino acid of profound interest in drug development and microbial physiology. It serves as a critical building block for potent antimicrobial peptides (e.g., streptothricin, nourseothricin), acts as a precursor for compatible osmolytes in archaea, and functions as a key intermediate in anaerobic lysine fermentation[1][2].

The biosynthesis of (3S)-3,6-diaminohexanoic acid from L- α -lysine is catalyzed by Lysine 2,3-aminomutase (LAM) . Unlike canonical aminotransferases, LAM is a highly complex metalloenzyme belonging to the Radical S-adenosylmethionine (SAM) superfamily. This whitepaper provides an in-depth mechanistic breakdown of the LAM catalytic cycle, structural prerequisites, and self-validating experimental protocols for in vitro reconstitution and kinetic profiling.

Mechanistic Grounding: The Radical SAM / PLP Synergy

The conversion of L- α -lysine to L- β -lysine involves a chemically challenging 1,2-amino shift. To overcome the high activation energy of unactivated C-H bond cleavage, LAM employs a unique dual-cofactor system: a [4Fe-4S] cluster coupled with SAM , and Pyridoxal-5'-phosphate (PLP) [3][4].

The Catalytic Cycle
  • Aldimine Formation: L- α -lysine enters the active site and forms an external aldimine linkage with PLP. This step is crucial as the extended π -system of PLP acts as an electron sink, stabilizing subsequent radical intermediates[5].

  • Radical Initiation: The resting [4Fe-4S] 2+ cluster is reduced to a catalytically active [4Fe-4S] + state by an electron donor (e.g., flavodoxin in vivo, or sodium dithionite in vitro). The reduced cluster donates an electron to the sulfonium center of SAM, triggering the reductive cleavage of the S-C5' bond to yield a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•)[3].

  • Hydrogen Abstraction & Rearrangement: The 5'-dAdo• radical abstracts the 3-pro-R hydrogen from the lysine-PLP aldimine. The resulting substrate radical undergoes an intramolecular 1,2-amino shift via an azacyclopropylcarbinyl radical intermediate[2][3].

  • SAM Regeneration: The ring opens to form a product radical, which abstracts a hydrogen atom back from 5'-dAdoH. In a rare divergence from most Radical SAM enzymes (where SAM is consumed), the 5'-dAdo• recombines with methionine to regenerate intact SAM, allowing it to act as a true catalyst[3].

LAM_Catalysis Lys L-alpha-Lysine (Substrate) PLP_Aldimine Lysine-PLP External Aldimine Lys->PLP_Aldimine + PLP Radical1 Substrate Radical (C3-H abstracted) PLP_Aldimine->Radical1 Radical Initiation Radical2 Azacyclopropylcarbinyl Radical Intermediate Radical1->Radical2 1,2-Amino Shift Radical3 Product Radical (C2-H abstracted) Radical2->Radical3 Ring Opening BetaLys (3S)-3,6-Diaminohexanoic Acid (L-beta-Lysine) Radical3->BetaLys H return from 5'-dAdoH + PLP release SAM_Cluster [4Fe-4S]+ & SAM Radical3->SAM_Cluster SAM Regeneration dAdo 5'-dAdo• Radical SAM_Cluster->dAdo Reductive Cleavage dAdo->Radical1 Abstracts 3-pro-R H

Catalytic cycle of LAM showing Radical SAM and PLP-mediated 1,2-amino shift.

Stereochemical Control

The stereochemical outcome of the reaction is strictly dictated by the active site architecture. Enzymes from Clostridium subterminale and Methanococcus maripaludis exclusively yield the (3S)-enantiomer[1][6]. Conversely, the homologous enzyme YjeK from Escherichia coli produces the (3R)-enantiomer, which is utilized for the post-translational modification of elongation factor P (EF-P) to enhance virulence[6]. X-ray crystallography and ENDOR spectroscopy confirm that this enantiomeric divergence arises from a distinct dihedral angle conformation of the lysine side chain within the active site[4][6].

Quantitative Data: Kinetic Profiling of LAM Homologs

Understanding the kinetic parameters of LAM from different microbial sources is essential for synthetic biology applications, particularly when engineering pathways for β -amino acid-derived therapeutics.

Enzyme SourceOrganism TypeStereochemical Product kcat​ ( s−1 ) Km​ (mM)Primary Biological Role
C. subterminaleFirmicutes(3S)- β -lysine~30.0~2.0Anaerobic Lysine Fermentation[2][6]
M. maripaludisArchaea(3S)- β -lysine14.319.2Osmolyte Biosynthesis (Salt Tolerance)[1]
E. coli (YjeK)Proteobacteria(3R)- β -lysine0.083~0.5EF-P Modification / Virulence Factors[6]

Table 1: Comparative kinetic parameters of Lysine 2,3-aminomutases. Note the significantly lower turnover rate of the (3R)-producing E. coli variant compared to the (3S)-producing variants.

Experimental Protocols: In Vitro Reconstitution and Assay

Working with Radical SAM enzymes requires stringent control over the oxidative environment. The [4Fe-4S] cluster is exceptionally sensitive to oxygen; exposure leads to rapid degradation into inactive [2Fe-2S] clusters or complete cluster loss. The following protocol outlines a self-validating system for assaying LAM activity.

Workflow Rationale & Causality
  • Anaerobic Chamber: Absolute requirement (<1 ppm O 2​ ) to preserve the [4Fe-4S] cluster integrity.

  • Cluster Reconstitution: Recombinant expression in E. coli often yields apo-enzyme (lacking the full Fe-S cluster). Chemical reconstitution with Fe 3+ and S 2− in the presence of a reducing agent (DTT) forces the assembly of the holoenzyme.

  • Sodium Dithionite: Acts as the artificial electron donor to reduce the resting [4Fe-4S] 2+ to the EPR-active [4Fe-4S] + state, which is mandatory for SAM cleavage[1][6].

  • PITC Derivatization: Because β -lysine lacks a strong UV chromophore, phenylisothiocyanate (PITC) is used to derivatize primary amines, allowing robust quantification via reverse-phase HPLC at 254 nm[1].

Experimental_Workflow S1 Anaerobic Chamber (<1 ppm O2) S2 Apo-LAM Purification (E. coli expression) S1->S2 S3 Cluster Reconstitution (FeCl3, Na2S, DTT) S2->S3 Fe-S Assembly S4 Assay Initiation (SAM, PLP, Dithionite) S3->S4 Holoenzyme S5 Quench & Derivatize (PITC treatment) S4->S5 Timed Aliquots S6 Chiral HPLC Analysis (UV Detection) S5->S6 Quantification

Workflow for the anaerobic reconstitution and kinetic analysis of Lysine 2,3-aminomutase.

Step-by-Step Methodology

Step 1: Anaerobic Reconstitution of the [4Fe-4S] Cluster

  • Transfer the purified apo-LAM (typically 50-100 µM) into an anaerobic glove box (100% N 2​ or 95% N 2​ /5% H 2​ atmosphere).

  • Add Dithiothreitol (DTT) to a final concentration of 5 mM and incubate for 30 minutes at 4°C to reduce surface cysteines.

  • Slowly add FeCl 3​ (or Mohr's salt) dropwise to a 5-fold molar excess over the protein concentration.

  • Slowly add Na 2​ S dropwise to a 5-fold molar excess. Incubate the mixture overnight at 4°C. The solution will turn a distinct dark brown/black color, indicating cluster formation.

  • Remove unbound iron and sulfide using an anaerobic desalting column (e.g., PD-10) pre-equilibrated with 50 mM EPPS buffer (pH 8.0).

Step 2: Enzymatic Reaction Setup

  • Prepare a reaction mixture containing 50 mM EPPS (pH 8.0), 20 mM L- α -lysine, 0.5 mM PLP, and 5-10 µM reconstituted LAM[1][6].

  • Add 3.5 mM sodium dithionite to reduce the cluster.

  • Initiate the reaction by adding 0.5 mM SAM.

  • Incubate at room temperature (or 37°C depending on the organism's optimal growth temperature).

Step 3: Quenching and PITC Derivatization

  • At specific time intervals (e.g., 1, 5, 10, 30 minutes), withdraw 50 µL aliquots and quench the reaction by adding an equal volume of 0.5 M HCl to denature the enzyme.

  • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

  • Lyophilize the supernatant to dryness.

  • Resuspend the pellet in a coupling buffer (ethanol:water:triethylamine, 2:2:1 v/v) and add PITC reagent (ethanol:water:triethylamine:PITC, 7:1:1:1 v/v). Incubate for 20 minutes at room temperature[1].

  • Lyophilize again to remove excess PITC and resuspend in HPLC mobile phase A.

Step 4: HPLC Quantification

  • Inject the derivatized sample onto a C18 reverse-phase column (or a chiral Chirobiotic T column if enantiomeric separation from (3R)- β -lysine is required)[6].

  • Monitor absorbance at 254 nm. (3S)-3,6-diaminohexanoic acid will elute as a distinct peak separate from L- α -lysine, allowing calculation of conversion rates and specific activity based on a standard curve.

Conclusion & Future Perspectives

The biosynthesis of (3S)-3,6-diaminohexanoic acid via Lysine 2,3-aminomutase represents a masterclass in enzymatic radical chemistry. By harnessing the reductive power of a [4Fe-4S] cluster to generate a transient 5'-deoxyadenosyl radical, and utilizing PLP to stabilize the substrate, bacteria can efficiently perform a 1,2-amino shift that is otherwise chemically inert.

For drug development professionals, LAM and its product represent highly lucrative targets. Because humans do not synthesize β -amino acids, pathways utilizing (3S)- β -lysine (such as those for streptothricin biosynthesis) or its (3R) counterpart (essential for Salmonella and E. coli virulence) offer unique, unexploited vectors for novel antimicrobial therapeutics.

References

  • Why Nature Uses Radical SAM Enzymes so Widely: Electron Nuclear Double Resonance Studies of Lysine 2,3-Aminomutase Show the 5′-dAdo Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Lysine 2,3-Aminomutase and a Newly Discovered Glutamate 2,3-Aminomutase Produce β-Amino Acids Involved in Salt Tolerance in Methanogenic Archaea Source: Biochemistry (ACS Publications) URL:[Link]

  • Biosynthesis of natural products containing β-amino acids Source: RSC Publishing URL:[Link]

  • Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The x-ray crystal structure of lysine-2,3-aminomutase from Clostridium subterminale Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase Source: Biochemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Unraveling the Radical S-Adenosylmethionine Mechanism of Lysine 2,3-Aminomutase in (3S)-3,6-Diaminohexanoic Acid Production

Introduction Lysine 2,3-aminomutase (LAM or KAM, EC 5.4.3.2) is a highly specialized enzyme responsible for the anaerobic isomerization of L-lysine into (3S)-3,6-diaminohexanoic acid, commonly known as L- β -lysine[1]. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lysine 2,3-aminomutase (LAM or KAM, EC 5.4.3.2) is a highly specialized enzyme responsible for the anaerobic isomerization of L-lysine into (3S)-3,6-diaminohexanoic acid, commonly known as L- β -lysine[1]. In drug development and industrial biotechnology, enantiomerically pure β -amino acids are highly sought after as pharmacologically active building blocks and precursors for macrolide antibiotics[2]. In nature, this conversion is a critical first step in the lysine fermentation pathway of Fusobacterium nucleatum[3] and is essential for the biosynthesis of -acetyl- β -lysine, an osmolyte that confers extreme salt tolerance in methanogenic archaea[4].

Unlike traditional mutases that rely on adenosylcobalamin (Vitamin B12), LAM is a quintessential member of the radical S-adenosylmethionine (SAM) superfamily[5]. It achieves a complex 1,2-amino shift through tightly controlled free-radical chemistry, utilizing a [4Fe-4S] cluster, SAM, and pyridoxal-5'-phosphate (PLP)[1].

Structural and Cofactor Architecture

The functional architecture of LAM is highly dependent on the synergistic binding of its cofactors. In well-characterized species like Clostridium subterminale SB4, LAM crystallizes as a homohexamer, while other variants may assemble as homotetramers[2][6]. The active site relies on three essential components to tame highly reactive radical intermediates:

  • [4Fe-4S] Cluster : Coordinated by a conserved cysteine-rich motif, this iron-sulfur cluster acts as the obligate electron donor. When reduced to the +1 state, it provides the single electron required for the reductive cleavage of SAM[5].

  • S-Adenosylmethionine (SAM) : Binds directly to the unique iron site of the [4Fe-4S] cluster via classical N,O-chelation. It acts as the precursor for the highly reactive 5'-deoxyadenosyl radical (5'-dAdo•)[5].

  • Pyridoxal-5'-phosphate (PLP) : Anchors the L-lysine substrate via a Schiff base linkage. The extended π -system of the PLP pyridine ring is indispensable for stabilizing the high-energy aziridinylcarbinyl radical intermediate during the amino group migration[1][6].

The Catalytic Mechanism: A Masterclass in Radical Enzymology

The conversion of L-lysine to (3S)- β -lysine proceeds through a tightly controlled sequence of hydrogen abstractions and radical rearrangements. The enzyme's active site architecture ensures that the 5'-dAdo• "free radical" is never truly free, preventing abortive side reactions[7].

Step-by-Step Mechanistic Causality:

  • Radical Initiation : Inner-sphere electron transfer from the reduced [4Fe-4S] + cluster to the sulfonium center of SAM triggers homolytic cleavage of the C5'-S bond, yielding the 5'-dAdo• radical and methionine[5].

  • First Hydrogen Abstraction : The 5'-dAdo• radical abstracts the pro-R hydrogen atom from the C3 position of the PLP-bound L-lysine, generating a substrate-based C3 radical[8].

  • 1,2-Radical Rearrangement : The C3 radical attacks the internal aldimine nitrogen, forming a transient aziridinylcarbinyl radical. This intermediate is stabilized by spin delocalization into the PLP ring[1].

  • Ring Opening : The aziridine ring opens to yield a product-like C2 radical on the newly formed β -lysine framework.

  • Termination : The C2 radical abstracts a hydrogen atom back from 5'-deoxyadenosine (5'-dAdoH), regenerating the 5'-dAdo• radical, which subsequently recombines with methionine to reform SAM[5]. The PLP-Schiff base is hydrolyzed to release (3S)-3,6-diaminohexanoic acid.

CatalyticCycle S0 Resting State [4Fe-4S]+ / SAM / PLP-L-Lysine S1 Radical Initiation 5'-dAdo• + Methionine S0->S1 Electron Transfer S2 H-Abstraction L-Lysyl C3 Radical S1->S2 H-abstraction from C3 S3 Radical Rearrangement Aziridinylcarbinyl Radical S2->S3 1,2-Amino Shift S4 Ring Opening β-Lysyl C2 Radical S3->S4 Ring Opening S5 Termination & Release (3S)-β-Lysine + SAM Regeneration S4->S5 H-abstraction from 5'-dAdoH S5->S0 Substrate Exchange

Catalytic cycle of lysine 2,3-aminomutase via radical SAM and PLP intermediates.

Quantitative Data: Comparative Kinetics and Stereospecificity

LAM orthologs exhibit distinct kinetic profiles and stereospecificities, which is a critical consideration for drug development professionals targeting specific enantiomers. While the Clostridium and Methanococcus enzymes strictly produce the (3S)-enantiomer, the E. coli homolog (YjeK) produces the (3R)-enantiomer[9][10].

Table 1: Kinetic Parameters of Characterized LAM Orthologs

OrganismEnzymeProduct Stereochemistry kcat​ Km​ (L-Lysine)
Clostridium subterminale SB4LAM(3S)- β -lysine~32 s−1 ~2-5 mM
Methanococcus maripaludisMmpKAM(3S)- β -lysine14.3 s−1 19.2 mM
Escherichia coliYjeK (EcKAM)(3R)- β -lysine5.0 min−1 N/A

(Data synthesized from[9] and[10])

Experimental Methodology: Self-Validating Assay Protocol

Working with radical SAM enzymes requires rigorous anaerobic conditions to prevent the oxidative degradation of the [4Fe-4S] cluster. The following protocol details the reductive activation and quantification of LAM activity using HPLC[2][10].

Causality in Experimental Design:

  • Anaerobic Environment: Oxygen rapidly destroys the [4Fe-4S] cluster. All buffers must be degassed, and manipulations performed in an anaerobic chamber[8].

  • Reductive Incubation: The resting [4Fe-4S] 2+ cluster is catalytically inert. Incubation with a strong reducing agent (sodium dithionite) is required to populate the active [4Fe-4S] + state[8].

  • PITC Derivatization: Because α

    • and β -amino acids lack strong chromophores, phenylisothiocyanate (PITC) is used to react with primary amines. This forms phenylthiocarbamyl derivatives, enabling highly sensitive UV detection and chromatographic resolution of the structural isomers[10].

Step-by-Step Protocol:

  • Enzyme Activation : Inside an anaerobic chamber, incubate purified LAM (10-50 μ M) in 200 mM EPPS buffer (pH 8.0) containing 24 mM PLP, 2-5 mM sodium dithionite, and 10 mM DTT for 3-4 hours at 37°C to ensure complete cluster reduction[8][9].

  • Reaction Initiation : Transfer the activated enzyme to an assay mixture containing 20 mM L-lysine and 0.5-1.5 mM SAM. Incubate at the optimal temperature (e.g., 37°C)[10].

  • Quenching : Stop the reaction at specific time points by adding an acidic quenching agent (e.g., 2 M HClO4​ or 0.1% formic acid) to denature the protein and halt radical chemistry[11].

  • Derivatization : Centrifuge to remove precipitated protein. Treat the supernatant with PITC according to standard Edman degradation-like protocols to derivatize the amino acids[10].

  • HPLC-UV Analysis : Inject the derivatized mixture onto a C18 reverse-phase column. Elute using a gradient of water (0.1% formic acid) and methanol. Monitor absorbance at 254 nm. PITC- β -lysine typically elutes slightly earlier than PITC-L-lysine under these conditions[10].

Workflow A Anaerobic Prep Degas Buffers B Reductive Activation Dithionite + PLP A->B C Reaction Add L-Lysine + SAM B->C D Quenching Acid Addition C->D E Derivatization PITC Treatment D->E F Analysis HPLC-UV (254 nm) E->F

Anaerobic workflow for LAM activation, reaction quenching, and HPLC-UV analysis.

Sources

Foundational

The Molecular Dynamics of (3S)-3,6-Diaminohexanoic Acid in Streptothricin Antibiotics: Biosynthesis, Mechanism of Action, and Resistance

Executive Summary Streptothricins (commonly referred to as nourseothricin in their natural mixture) are a potent class of broad-spectrum antibiotics produced by Streptomyces species. While their discovery dates back to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Streptothricins (commonly referred to as nourseothricin in their natural mixture) are a potent class of broad-spectrum antibiotics produced by Streptomyces species. While their discovery dates back to the 1940s, their clinical application was historically halted due to severe nephrotoxicity. However, the rise of multi-drug resistant (MDR) Gram-negative pathogens has catalyzed a renaissance in streptothricin research. At the core of both the antimicrobial efficacy and the dose-limiting toxicity of these molecules is a unique structural moiety: a homopolymer of (3S)-3,6-diaminohexanoic acid (commonly known as L- β -lysine).

This whitepaper provides an in-depth technical analysis of the biosynthesis, ribosomal binding kinetics, and resistance mechanisms associated with the β -lysine chain in streptothricins, culminating in self-validating experimental protocols for modern drug development professionals.

Structural Architecture: The Role of the β -Lysine Homopolymer

Streptothricins are tripartite molecules consisting of a guanidine-lactam bicyclic system (streptolidine), a carbamoylated gulosamine sugar, and a variable-length homopolymer of (3S)-3,6-diaminohexanoic acid linked head-to-tail via amide bonds[1].

The β -lysine chain is the primary distinguishing factor among different streptothricin variants. The natural mixture predominantly contains Streptothricin F (S-F, n=1 β -lysine) and Streptothricin D (S-D, n=3 β -lysines)[2]. The free β -amino group of this moiety is highly basic and polycationic at physiological pH, driving both the molecule's ability to penetrate bacterial membranes and its high-affinity electrostatic interactions with ribosomal RNA[3].

Biosynthesis of (3S)-3,6-Diaminohexanoic Acid

The biosynthesis of the β -lysine moiety is a critical enzymatic bottleneck in the production of streptothricins. The precursor, standard L- α -lysine, undergoes an intramolecular amino migration catalyzed by lysine 2,3-aminomutase (encoded by sttO in the streptothricin gene cluster)[4][5].

This radical SAM (S-adenosylmethionine) enzyme facilitates the migration of the α -amino group to the β -carbon (C-3), generating (3S)-3,6-diaminohexanoic acid. Following synthesis, the β -lysine monomers are activated and polymerized by a non-ribosomal peptide synthetase (NRPS) assembly line (involving SttL and SttM) before being attached to the gulosamine core[5].

Biosynthesis L_Lysine L-Lysine (alpha-lysine) Mutase Lysine 2,3-aminomutase (SttO) L_Lysine->Mutase Alpha-amino migration Beta_Lysine (3S)-3,6-diaminohexanoic acid (beta-lysine) Mutase->Beta_Lysine Catalysis NRPS NRPS Assembly (SttL/M) Beta_Lysine->NRPS Monomer integration Streptothricin Streptothricin (S-F, S-D, etc.) NRPS->Streptothricin Polymerization (n=1 to 7)

Biosynthetic pathway of beta-lysine integration into streptothricins.

Mechanism of Action: Ribosomal Interaction Dynamics

Streptothricins exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit. Cryo-electron microscopy (Cryo-EM) has revealed that the β -amino group of the (3S)-3,6-diaminohexanoic acid residue forms critical electrostatic interactions with the O2' atoms of the riboses in nucleotides U1052 and C1054[1].

This binding locks the ribosome in a state that prevents the proper binding of charged tRNAs to the A-site and blocks the translocation of peptidyl-tRNA to the P-site, leading to extensive mRNA miscoding and rapid bacterial cell death[6].

Structure-Activity Relationship (SAR): The Chain Length Paradox

The length of the β -lysine homopolymer dictates a strict trade-off between antimicrobial potency and mammalian cytotoxicity. As the chain length increases, the molecule becomes more polycationic. While this enhances ribosomal binding affinity and bacterial membrane penetration (lowering the Minimum Inhibitory Concentration, MIC), it simultaneously triggers severe eukaryotic membrane permeabilization and renal toxicity[3][7].

Streptothricin F ( n=1 ) represents the optimal therapeutic window, exhibiting potent activity against carbapenem-resistant Enterobacteriaceae with a significantly higher safety margin than its longer-chain counterparts[2][3].

Table 1: Quantitative SAR of Streptothricin β -Lysine Variants
Streptothricin Variant β -Lysine Chain Length ( n )In Vitro Efficacy (MIC, K. pneumoniae)Mammalian Toxicity (LD 50​ , murine model)
Streptothricin F (S-F) 11.0 μ M300 mg/kg
Streptothricin E (S-E) 2Data limited26 mg/kg
Streptothricin D (S-D) 30.19 μ g/mL (~0.25 μ M)<10 mg/kg
Streptothricin C (S-C) 4Data limited~10 mg/kg

Enzymatic Resistance: Acetylation of the β -Amino Group

The primary mechanism of resistance against streptothricins is the enzymatic modification of the (3S)-3,6-diaminohexanoic acid moiety. Bacteria producing streptothricin, as well as resistant pathogens, encode Streptothricin Acetyltransferases (STATs), such as SatA in Bacillus subtilis and NAT in Streptomyces noursei[6][8].

These GCN5-related N-acetyltransferases (GNATs) transfer an acetyl group from acetyl-CoA specifically to the β -amino group of the first β -lysyl moiety. This acetylation neutralizes the positive charge required for electrostatic binding to the 16S rRNA (U1052/C1054), rendering the antibiotic completely inactive[1][7].

Mechanism Drug Streptothricin (Active) Ribosome Bacterial 30S Ribosome (16S rRNA C1054/U1052) Drug->Ribosome Beta-amino electrostatic binding STAT Streptothricin Acetyltransferase (SatA / NAT) Drug->STAT Substrate recognition Miscoding Translation Inhibition & Miscoding Ribosome->Miscoding Disrupted translocation AcetylatedDrug N-Acetylated Streptothricin (Inactive) STAT->AcetylatedDrug Acetyl-CoA transfer Survival Bacterial Survival (Resistance) AcetylatedDrug->Survival Loss of target affinity

Streptothricin ribosomal interaction and enzymatic acetylation resistance.

Self-Validating Experimental Methodologies

To rigorously evaluate the pharmacodynamics and resistance profiles of streptothricins, researchers must utilize assays that isolate the precise chemical interactions of the β -lysine moiety.

Protocol 1: In Vitro Translation Inhibition Assay (Mechanism of Action Validation)

Causality: Whole-cell MIC assays cannot distinguish between poor membrane penetration and poor ribosomal binding. By using a cell-free coupled transcription-translation system, we isolate the direct inhibitory effect of the β -lysine chain on the ribosome. Self-Validating Design: The inclusion of a vehicle control establishes maximum translation, while an acetylated S-F control proves that translation inhibition is strictly dependent on the unmodified β -amino group.

  • Reagent Preparation: Thaw E. coli S30 Extract System for Circular DNA on ice. Prepare a master mix containing S30 premix, amino acid mixture (minus methionine), and a plasmid encoding a NanoLuc luciferase reporter.

  • Compound Titration: Prepare 2-fold serial dilutions of Streptothricin F (test), Apramycin (positive control for 30S inhibition), and enzymatically acetylated S-F (negative control) in nuclease-free water.

  • Reaction Assembly: In a white 384-well plate, combine 2 μ L of the compound dilutions with 8 μ L of the S30 master mix.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes to allow coupled transcription and translation.

  • Quantification: Add 10 μ L of Nano-Glo® Luciferase Assay Reagent to each well. Incubate for 5 minutes at room temperature.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC 50​ by plotting relative light units (RLU) against the log of the antibiotic concentration. Validation check: Acetylated S-F must yield RLU equivalent to the vehicle control.

Protocol 2: Continuous Colorimetric Acetyltransferase (SatA) Kinetics Assay

Causality: To prove that resistance is chemically mediated by the modification of (3S)-3,6-diaminohexanoic acid, we must measure the rate of acetyl-CoA transfer. We use Ellman’s reagent (DTNB), which reacts with the sulfhydryl group of the released CoA-SH byproduct, providing a real-time colorimetric readout at 412 nm. Self-Validating Design: A minus-enzyme blank accounts for the spontaneous hydrolysis of acetyl-CoA, and a minus-streptothricin blank ensures the enzyme is not hydrolyzing acetyl-CoA independently of the β -lysine substrate.

  • Buffer Preparation: Prepare reaction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

  • Reagent Mix: In a clear 96-well UV-transparent plate, add 100 μ M Acetyl-CoA, 2 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and varying concentrations of Streptothricin F (10 μ M to 500 μ M) to the reaction buffer. Total volume: 190 μ L.

  • Equilibration & Blanking: Incubate the plate at 25°C for 5 minutes. Read baseline absorbance at 412 nm to establish the background hydrolysis rate (minus-enzyme control).

  • Initiation: Add 10 μ L of purified recombinant SatA enzyme (final concentration 50 nM) to initiate the reaction.

  • Kinetic Readout: Continuously monitor absorbance at 412 nm every 15 seconds for 10 minutes.

  • Data Analysis: Subtract the background hydrolysis rate. Use the extinction coefficient of TNB (14,150 M −1 cm −1 ) to calculate the initial velocity ( V0​ ) of CoA-SH release. Plot V0​ vs. Streptothricin F concentration to determine Km​ and kcat​ using Michaelis-Menten non-linear regression.

References

  • History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC N
  • Biosynthesis of streptothricin F. 5. Formation of .beta.-lysine by Streptomyces L-1689-23 American Chemical Society (ACS)
  • The convergent total synthesis and antibacterial profile of the natural product streptothricin F Royal Society of Chemistry (RSC)
  • Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster American Society for Microbiology (ASM)
  • In Bacillus subtilis, the SatA (Formerly YyaR) Acetyltransferase Detoxifies Streptothricin via Lysine Acetylation American Society for Microbiology (ASM)
  • Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome PLOS Biology

Sources

Exploratory

Whitepaper: Crystal Structure and Stereochemistry of (3S)-3,6-Diaminohexanoic Acid

Executive Summary (3S)-3,6-diaminohexanoic acid, universally recognized as L- β -lysine, is a non-proteinogenic β -amino acid with profound implications in natural product biosynthesis and microbial physiology. As a core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3,6-diaminohexanoic acid, universally recognized as L- β -lysine, is a non-proteinogenic β -amino acid with profound implications in natural product biosynthesis and microbial physiology. As a core structural component of streptothricin-class antibiotics and a critical zwitterionic osmolyte in methanogenic archaea[1], its biological efficacy is entirely dependent on the strict stereochemical configuration at the C3 chiral center. This whitepaper provides an in-depth technical analysis of the stereochemistry of (3S)-3,6-diaminohexanoic acid, the crystallographic basis of its enzymatic stereocontrol, and the validated experimental workflows used to characterize it.

Molecular Anatomy and Stereochemical Significance

Unlike its α -amino acid counterpart (L-lysine), 3,6-diaminohexanoic acid features an amino group shifted to the β -carbon (C3). This structural shift grants the molecule a highly flexible aliphatic backbone and resistance to standard proteolytic degradation, making it an ideal building block for polyamino acid antibiotics[2].

The stereochemistry at the C3 position is biologically deterministic. Organisms such as Clostridium subterminale and Methanococcus maripaludis exclusively synthesize the (3S)-enantiomer[1]. In contrast, Escherichia coli produces the (3R)-enantiomer[3]. Because the free molecule is highly flexible in solution, its stereochemical properties are best understood through the lens of the biosynthetic machinery that enforces this chirality: Lysine 2,3-aminomutase (LAM).

The Structural Basis of Stereocontrol: Crystallography of the Biosynthetic Complex

The precise stereochemistry of (3S)-3,6-diaminohexanoic acid is dictated by the rigid active site of LAM. To understand this causality, researchers successfully resolved the X-ray crystal structure of LAM from Clostridium subterminale (PDB: 2A5H) at a resolution of 2.1 Å[4].

Crystallographic Insights into the Mechanism

The crystal structure reveals a homotetrameric complex where the active site is a deep channel defined by six β/α structural units[4]. The stereocontrol mechanism relies on a radical S-adenosylmethionine (SAM) pathway:

  • Substrate Anchoring: L- α -lysine binds covalently to pyridoxal-5'-phosphate (PLP), forming an external aldimine[4].

  • Radical Initiation: A [4Fe-4S] cluster homolytically cleaves SAM to generate a highly reactive 5'-deoxyadenosyl radical[3].

  • Conformational Locking: The radical abstracts a hydrogen atom from the C3 position of the substrate. The architecture of the C. subterminale active site forces the resulting aziridinyl radical intermediate into a specific dihedral conformation (approximately 77°)[3].

  • Stereospecific Resolution: This steric funneling ensures that when the hydrogen atom is returned to the C2 position, the ring opens exclusively to yield the (3S) configuration of 3,6-diaminohexanoic acid[3].

Causality Note: The opposite stereochemistry observed in E. coli LAM is not due to a different chemical mechanism, but rather a distinct active site conformation that forces the radical intermediate into a 6° dihedral angle, resulting in the (3R) product[3].

Quantitative Kinetic and Stereochemical Data

The table below summarizes the kinetic parameters and stereochemical outputs of LAM across different species, highlighting the evolutionary divergence in stereocontrol.

Enzyme SourceProduct Stereochemistry kcat​ (s −1 ) Km​ (mM)Biological Role
Methanococcus maripaludis(3S)- β -lysine14.3 ± 1.719.2 ± 4.9Osmolyte biosynthesis for salt tolerance[1]
Clostridium subterminale(3S)- β -lysine~30.0~2.0Primary lysine metabolism[3]
Escherichia coli(3R)- β -lysine~10.0~5.0Secondary metabolism[3]

Validated Experimental Workflows

Protocol 1: Stereochemical Determination via CD Spectroscopy

Objective: To definitively distinguish between the (3S) and (3R) enantiomers of 3,6-diaminohexanoic acid. Causality: β -amino acids lack inherent chromophores suitable for Circular Dichroism (CD). Derivatization with phenylisothiocyanate (PITC) introduces a UV-absorbing thiourea chromophore that couples with the C3 chiral center, generating a strong, measurable Cotton effect[1].

Step-by-Step Methodology:

  • Enzymatic Synthesis: Incubate 20 mM L-lysine with purified LAM, 3.5 mM sodium dithionite (to maintain the reduced state of the [4Fe-4S] cluster), and 0.5 mM SAM in a pH 8.0 buffer at 37 °C[1].

  • Derivatization: Quench the reaction and treat the mixture with PITC to form PITC- β -lysine[1].

  • HPLC Purification: Separate PITC- β -lysine from unreacted PITC-L-lysine using reverse-phase HPLC with UV detection at 254 nm[1].

  • Spectroscopic Analysis: Concentrate the purified fraction to 200 μ L under vacuum and analyze via CD spectrophotometry[1]. Self-Validation Standard: The (3S)-enantiomer will yield a positive Cotton effect, whereas the (3R)-enantiomer will yield a perfectly inverted negative Cotton effect, providing an internal binary validation of the stereocenter[1].

Protocol 2: Crystallographic Trapping of the LAM-Substrate Complex

Objective: To resolve the active site conformation that dictates the (3S) stereochemistry. Causality: The active Michaelis complex is highly transient. By substituting natural SAM with Se-adenosyl-L-selenomethionine (SeSAM) and maintaining the[4Fe-4S] cluster in its inactive 2+ oxidation state, the complex is trapped immediately prior to radical initiation[4].

Step-by-Step Methodology:

  • Anaerobic Purification: Express LAM in E. coli and purify under strictly anaerobic conditions (<2 ppm O 2​ ) to prevent the oxidative degradation of the delicate[4Fe-4S] cluster[4].

  • Reconstitution: Incubate the apo-enzyme with a molar excess of PLP, SeSAM, and L- α -lysine[4].

  • Crystallization: Utilize hanging-drop vapor diffusion. The binding of L- α -lysine triggers a domain closure that stabilizes the homotetrameric crystal lattice[4].

  • Diffraction & Phasing: Collect X-ray diffraction data. Use single-wavelength anomalous dispersion (SAD) at the selenium edge to solve the phase problem and build the 2.1 Å resolution model[4]. Self-Validation Standard: The anomalous signal from the selenium atom independently confirms the spatial coordinates of the 5'-deoxyadenosyl radical precursor relative to the PLP-bound substrate[4].

Mechanistic Pathway Visualization

The following diagram maps the logical progression of the radical SAM mechanism that enforces the (3S) stereochemistry of 3,6-diaminohexanoic acid.

LAM_Stereocontrol A L-α-Lysine (Substrate) B PLP-External Aldimine A->B Active Site Binding C [4Fe-4S] & SAM Cleavage B->C Trigger D 5'-Deoxyadenosyl Radical C->D Homolytic Cleavage E Aziridinyl Radical D->E H-Abstraction F Stereospecific H-Addition E->F Conformation Locked G (3S)-β-Lysine (Product) F->G Release

Figure 1: Radical SAM mechanism dictating (3S)-β-lysine stereochemistry.

References

  • Lysine 2,3-Aminomutase and a Newly Discovered Glutamate 2,3-Aminomutase Produce β-Amino Acids Involved in Salt Tolerance in Methanogenic Archaea. acs.org.1

  • Enantiomeric Free Radicals and Enzymatic Control of Stereochemistry in a Radical Mechanism: the Case of Lysine 2,3-aminomutases. nih.gov.3

  • The x-ray crystal structure of lysine-2,3-aminomutase from Clostridium subterminale. pnas.org. 4

  • Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. acs.org. 2

Sources

Foundational

Engineering Protracted Pharmacokinetics: The Role of (3S)-3,6-Diaminohexanoic Acid Derivatives in Peptide Therapeutics

Executive Summary The development of peptide-based therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid renal clearance, susceptibility to proteolytic degradation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics has historically been bottlenecked by poor pharmacokinetic (PK) profiles, specifically rapid renal clearance, susceptibility to proteolytic degradation, and negligible oral bioavailability. As a Senior Application Scientist, I approach this challenge by engineering the peptide backbone itself.

(3S)-3,6-diaminohexanoic acid (also known as L- β -lysine) has emerged as a critical structural moiety in overcoming these limitations. By shifting the amino group from the α -carbon to the β -carbon, we introduce profound steric and thermodynamic changes to the molecule. This technical guide explores the mechanistic rationale, pharmacokinetic impact, and bioanalytical methodologies associated with (3S)-3,6-diaminohexanoic acid derivatives, drawing upon field-proven applications in GLP-1 analogues, PICK1 inhibitors, and dendrimeric delivery systems.

Structural Rationale and Metabolic Stability

The utility of (3S)-3,6-diaminohexanoic acid in drug design is fundamentally rooted in its thermodynamic and enzymatic stability. In nature, β -lysine is a fermentation intermediate[1]. The equilibrium constant for the interconversion of L-lysine to L- β -lysine inherently favors the β -isomer. This is driven by an enthalpy-driven reaction where the Cβ​−Nβ​ bond in β -lysine is significantly stronger than the Cα​−Nα​ bond in standard L-lysine[2].

When incorporated into a synthetic peptide, this structural shift achieves two critical PK objectives:

  • Protease Evasion: Mammalian endopeptidases and exopeptidases (such as Dipeptidyl Peptidase-4, DPP-4) have evolved with strict geometric requirements for α -amino acid peptide bonds. The extra methylene carbon in the backbone of a β -amino acid disrupts the transition state geometry required for enzymatic cleavage.

  • Metabolic Orthogonality: While certain anaerobic bacteria possess specific enzymes like lysine 5,6-aminomutase to isomerize and metabolize β -lysine into erythro-3,5-diaminohexanoate[3], human systemic circulation lacks these specific degradation pathways, rendering the derivative highly stable in plasma.

Pharmacokinetic Modulation via Lipid Conjugation

(3S)-3,6-diaminohexanoic acid serves as an optimal scaffolding node for lipid conjugation—a technique paramount for extending drug half-life.

In the development of PICK1 inhibitors (targeting AMPA receptor trafficking for conditions like neuropathic pain), the native peptides clear too rapidly to exert an in vivo effect. By conjugating a lipophilic aliphatic group (e.g., C14 to C18 fatty acids) via a (3S)-3,6-diaminohexanoic acid linker, researchers drastically improve the pharmacokinetic profile and functional efficacy of the drug[4].

Similarly, in GLP-1 analogues , β -lysine derivatives are utilized to create double-acylated structures. This specific combination of β -amino acid stability and lipid-mediated reversible binding to human serum albumin (HSA) creates a circulating depot. This results in a protracted pharmacokinetic profile, characterized by a very long terminal half-life and, crucially, sufficiently high oral bioavailability when co-formulated with absorption enhancers[5].

PK_Mechanisms N1 Peptide with (3S)-3,6-diaminohexanoic acid N2 β-Amino Acid Steric Hindrance N1->N2 Structural shift N3 Lipid Conjugation (e.g., C16/C18) N1->N3 Acylation N4 Protease Evasion (e.g., DPP-4) N2->N4 Blocks enzymatic cleavage N5 Reversible Albumin Binding N3->N5 Hydrophobic interaction N6 Protracted Pharmacokinetics (High T½) N4->N6 Decreases systemic clearance N5->N6 Creates circulating depot

Mechanisms of pharmacokinetic extension via (3S)-3,6-diaminohexanoic acid and lipid conjugation.

Dendrimeric Applications and Biodistribution

Beyond linear peptides, poly-L-lysine dendrimers utilize lysine derivatives to control macromolecular pharmacokinetics. The architecture of the dendrimer core directly dictates its biodistribution. Studies on cationic poly-L-lysine dendrimers reveal a complex, multiphasic plasma clearance profile. Following intravenous administration, these dendrimers exhibit an initial rapid distribution phase (half-life < 10 min), followed by a secondary redistribution phase peaking at 3-6 hours[6]. The integration of specific lysine isomers allows formulation scientists to fine-tune the volume of distribution ( Vd​ ) and the rate of bioresorption, preventing toxic accumulation in the reticuloendothelial system (RES)[6].

Quantitative Pharmacokinetic Summary

The table below summarizes the profound PK shifts achieved when transitioning from native peptides to (3S)-3,6-diaminohexanoic acid derivatives.

Compound ClassStructural ModificationTerminal Half-Life ( T1/2​ )Primary Clearance MechanismBioavailability
Native GLP-1 None ( α -amino acids)~1.5 - 2 hoursRapid enzymatic (DPP-4)< 1%
Modified GLP-1 Analogue β -Lysine + C18 Di-acid> 100 hoursHepatic / Slow RenalHigh (Formulation dependent)
Native PICK1 Inhibitor NoneMinutesRapid ProteolyticPoor
Conjugated PICK1 Inhibitor β -Lysine + C14/C16 LipidExtended (Depot effect)Slow systemicN/A (IV/SubQ)
Poly-L-Lysine Dendrimer Cationic CoreBiphasic (<10 min initial)Renal / BioresorptionN/A (IV)

Experimental Workflow: Self-Validating PK Profiling

When analyzing highly protein-bound β -lysine lipid conjugates, standard bioanalytical extraction methods often fail due to matrix effects and poor recovery. As an Application Scientist, I mandate the following self-validating LC-MS/MS protocol to ensure absolute data integrity.

Protocol: LC-MS/MS Bioanalysis of Albumin-Bound β -Lysine Peptides

Step 1: Internal Standard Spiking

  • Action: Aliquot 50 µL of human plasma sample into a 96-well plate. Immediately spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality & Validation: Adding the SIL-IS before any extraction steps ensures that any subsequent loss of the analyte (e.g., binding to plasticware or incomplete precipitation) is proportionally mirrored by the IS. This creates a self-validating system where the peak area ratio remains constant regardless of absolute recovery.

Step 2: Acidic Disruption

  • Action: Add 10 µL of 2% Formic Acid (aq) and vortex for 2 minutes.

  • Causality: Because β -lysine lipid conjugates are engineered for high-affinity albumin binding to extend half-life[5], neutral pH precipitation will co-precipitate the drug with the albumin, destroying your yield. Acidification disrupts the non-covalent hydrophobic interactions between the lipid conjugate and the albumin binding pockets.

Step 3: Protein Precipitation (PPT)

  • Action: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Causality: A 3:1 organic-to-aqueous ratio is the thermodynamic sweet spot. It aggressively denatures and precipitates high-molecular-weight plasma proteins while the lipophilic nature of the β -lysine conjugate ensures it remains highly soluble in the organic supernatant.

Step 4: Clarification and Solid Phase Extraction (SPE)

  • Action: Centrifuge at 4000 x g for 15 minutes at 4°C. Transfer the supernatant to a phospholipid-removal SPE plate.

  • Causality: Phospholipids cause severe ion suppression in the mass spectrometer. Passing the supernatant through an SPE plate removes these matrix interferents, ensuring a high signal-to-noise ratio during quantification.

Bioanalysis_Workflow S1 1. Plasma Aliquot + SIL-IS (Self-Validates Recovery) S2 2. Acidification (2% Formic Acid) (Disrupts Albumin Binding) S1->S2 S3 3. Protein Precipitation (3:1 ACN) (Isolates Peptide Fraction) S2->S3 S4 4. Centrifugation & SPE (Removes Phospholipids) S3->S4 S5 5. LC-MS/MS MRM Analysis (Quantifies Intact Drug) S4->S5

Self-validating LC-MS/MS extraction workflow for highly protein-bound β-lysine derivatives.

References

  • Lipid conjugated peptide inhibitors of pick1 (WO2021176094A1). Google Patents.
  • Derivatives of analogues of Glucagon-Like Peptide 1 (GLP-1) (WO 2015/155151 A1). Googleapis.
  • Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase. ACS Publications.
  • Cationic Poly-l-lysine Dendrimers: Pharmacokinetics, Biodistribution, and Evidence for Metabolism and Bioresorption after Intravenous Administration to Rats. ACS Publications.
  • Basis for the Equilibrium Constant in the Interconversion of L-Lysine and L-Beta-Lysine by Lysine 2,3-aminomutase. PubMed.
  • β-Lysine | Amino Acid. MedChemExpress.

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Proteolytically Stable Antimicrobial Peptides via (3S)-3,6-Diaminohexanoic Acid Incorporation

Executive Summary & Mechanistic Rationale The clinical translation of antimicrobial peptides (AMPs) is frequently derailed by their rapid degradation by endogenous proteases in human serum. Incorporating (3S)-3,6-diamino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The clinical translation of antimicrobial peptides (AMPs) is frequently derailed by their rapid degradation by endogenous proteases in human serum. Incorporating (3S)-3,6-diaminohexanoic acid —commonly known as L-β-lysine—into AMP sequences is a highly effective peptidomimetic strategy to bypass this limitation.

Standard proteases (such as trypsin and chymotrypsin) have evolved to recognize the precise spatial geometry of α-amino acid backbones (a 3-atom repeating unit: N-Cα-C=O). By shifting the amino group from the α-carbon to the β-carbon, L-β-lysine introduces a 4-atom repeating unit (N-Cβ-Cα-C=O). This extra methylene group fundamentally disrupts the scissile bond geometry, rendering the peptide virtually invisible to enzymatic hydrolysis. Natural polyamino acids composed entirely of L-β-lysine demonstrate profound resistance to nonspecific proteolytic enzymes while maintaining broad-spectrum antimicrobial activity[1]. Furthermore, synthetic block co-β-peptides utilizing β-lysine have been proven to act as bacteria-activated surfactants, successfully eradicating methicillin-resistant Staphylococcus aureus (MRSA) biofilms and antibiotic-tolerant persister cells[2].

Mechanism Alpha Standard AMP (L-α-Lysine) Protease Protease Active Site Alpha->Protease Beta Modified AMP (L-β-Lysine) Beta->Protease Steric Clash (Altered Backbone) Stable Proteolytic Stability Beta->Stable Evades Recognition Degradation Rapid Hydrolysis Protease->Degradation Scissile Bond Cleaved Membrane Enhanced Biofilm Eradication Stable->Membrane Sustained Activity

Figure 1: Mechanistic pathway comparing the proteolytic fate and efficacy of α-Lys versus β-Lys AMPs.

Structural Dynamics & SPPS Considerations

When synthesizing β-peptide or α/β-chimeric AMPs, standard Fmoc Solid-Phase Peptide Synthesis (SPPS) is employed using Fmoc-L-β-Lys(Boc)-OH . The Boc protecting group shields the ε-amino side chain, while the Fmoc group protects the backbone β-amine.

Causality in Experimental Design: The insertion of the extra methylene group in the backbone of (3S)-3,6-diaminohexanoic acid increases the thermodynamic degrees of freedom. This conformational flexibility translates to significantly slower acylation kinetics during solid-phase synthesis compared to standard α-amino acids. Consequently, standard coupling times must be extended, and highly reactive additive combinations (such as DIC/OxymaPure) are required to drive the coupling to completion and prevent deletion sequences.

Self-Validating Protocol: Solid-Phase Peptide Synthesis

The following protocol outlines the optimized integration of Fmoc-L-β-Lys(Boc)-OH into a growing peptide chain. Every cycle is governed by a self-validating feedback loop to ensure absolute sequence fidelity.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Removal (20% Piperidine) Resin->Deprotect Activate 3. AA Activation Fmoc-β-Lys(Boc)-OH + DIC/Oxyma Deprotect->Activate Couple 4. Coupling (Extended: 2-3 hrs) Activate->Couple Kaiser 5. Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Deprotect Negative (Complete) Proceed to next AA Kaiser->Activate Positive (Incomplete) Double Couple Cleave 6. Cleavage & Deprotection (TFA/TIS/H2O) Kaiser->Cleave Sequence Complete

Figure 2: Optimized SPPS workflow for Fmoc-L-β-Lys(Boc)-OH incorporation with self-validation loop.

Step-by-Step Methodology

Step 1: Resin Preparation

  • Weigh Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel. Causality: Rink Amide is chosen to yield a C-terminal amide, which increases the overall cationic charge of the AMP, enhancing electrostatic attraction to anionic bacterial membranes.

  • Swell the resin in Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and expose reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

Step 3: Amino Acid Activation & Coupling

  • Prepare a solution of 4 equivalents (eq) of Fmoc-L-β-Lys(Boc)-OH and 4 eq of OxymaPure in DMF.

  • Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC) to the mixture. Causality: OxymaPure/DIC is utilized over traditional HOBt/DIC because it provides superior suppression of racemization and handles the steric hindrance of β-amino acids more efficiently.

  • Add the activated mixture to the resin and agitate for 2 to 3 hours (extended from the standard 45 minutes used for α-amino acids).

Step 4: Self-Validation (Kaiser Test)

  • Extract a few resin beads and wash them with ethanol.

  • Apply 1 drop each of ninhydrin, phenol, and potassium cyanide solutions, and heat at 120°C for 5 minutes.

  • Interpretation & Action:

    • Yellow beads/solution (Negative): Coupling is complete. Proceed to Step 5 (or the next deprotection cycle).

    • Blue beads/solution (Positive): Unreacted primary amines remain. Do not proceed. Perform a second coupling using 2 eq of Fmoc-L-β-Lys(Boc)-OH and HATU/DIPEA to force the reaction to completion.

Step 5: Global Cleavage and Scavenging

  • Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry under a vacuum.

  • Treat with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) for 2 hours.

    • Causality: The Boc protecting group on the β-lysine's ε-amine generates a highly reactive tert-butyl carbocation upon TFA cleavage. TIS acts as a crucial scavenger to trap this carbocation, preventing it from re-alkylating nucleophilic residues (e.g., Trp, Tyr) elsewhere in the AMP sequence.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Functional Validation: Proteolytic Stability Assay

To validate the biological advantage of the β-lysine incorporation, a self-contained serum stability assay must be performed.

  • Incubation: Dissolve the purified β-Lys AMP and a control α-Lys AMP in 25% human serum (in PBS) at a concentration of 100 μg/mL. Incubate at 37°C.

  • Sampling: At specific time intervals (0, 1, 2, 4, 8, and 24 hours), extract 50 μL aliquots.

  • Quenching: Immediately add 50 μL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via RP-HPLC and LC-MS to quantify the remaining intact peptide area under the curve (AUC).

Quantitative Data Summary

The incorporation of (3S)-3,6-diaminohexanoic acid fundamentally shifts the pharmacokinetic and pharmacodynamic profile of the resulting AMP. The table below summarizes the typical quantitative enhancements observed when converting a standard α-Lys AMP into a β-Lys analog.

MetricStandard AMP (L-α-Lysine)Modified AMP (L-β-Lysine)Causality / Mechanism
Proteolytic Half-Life (Serum) < 30 minutes> 24 hoursDisruption of protease recognition geometry due to the extra backbone CH₂ group.
MIC vs. MRSA (μg/mL) 8 - 162 - 4Maintained cationic charge with enhanced surfactant-like membrane insertion.
Biofilm Eradication PoorExcellentResistance to biofilm-associated proteases and persistent membrane-disrupting activity.
In vivo Toxicity (Hemolysis) ModerateLowAltered amphipathic helix formation reduces non-specific red blood cell lysis.

References

  • Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. ACS Chemical Biology. 1[1]

  • Enantiomeric glycosylated cationic block co-beta-peptides eradicate Staphylococcus aureus biofilms and antibiotic-tolerant persisters. Nature Communications. 2[2]

Sources

Application

Application Note: (3S)-3,6-Diaminohexanoic Acid as a Precursor in Peptidomimetic and Natural Product Synthesis

Executive Summary (3S)-3,6-diaminohexanoic acid, commonly referred to as L- β -lysine, is a non-proteinogenic β -amino acid characterized by the migration of the primary amine from the α -carbon to the β -carbon. This st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-3,6-diaminohexanoic acid, commonly referred to as L- β -lysine, is a non-proteinogenic β -amino acid characterized by the migration of the primary amine from the α -carbon to the β -carbon. This structural shift imparts extraordinary resistance to proteolytic degradation, making it a highly sought-after precursor in the rational design of peptidomimetics and the total synthesis of polyamino acid antibiotics[1][2]. This application note details the mechanistic rationale, synthetic pathways, and validated protocols for incorporating L- β -lysine into organic and solid-phase synthesis workflows.

Mechanistic Insights: The Causality of β -Lysine Integration

Evasion of Proteolytic Cleavage

In drug development, the rapid in vivo clearance of α -peptides by endogenous proteases (e.g., trypsin, which specifically cleaves at the C-terminus of basic residues like α -lysine) is a major pharmacokinetic hurdle. The insertion of an additional methylene (-CH₂-) unit in the backbone of (3S)-3,6-diaminohexanoic acid fundamentally alters the local hydrogen-bonding network and torsional angles ( ϕ , ψ , θ ). Because the catalytic triads of endogenous serine proteases are stereochemically rigid, they cannot accommodate the extended β -amide bond, rendering β -lysine-containing sequences virtually invisible to enzymatic hydrolysis.

Biosynthetic Assembly via NRPS

In nature, L- β -lysine serves as a critical osmolyte in marine methanogens[3] and acts as a structural pillar of streptothricin-class antibiotics (e.g., nourseothricin, bellenamine)[2][4]. Unlike α -amino acids, which are assembled ribosomally, poly- β -lysine chains are synthesized via Non-Ribosomal Peptide Synthetases (NRPS). Specific adenylating enzymes, such as PblA, activate L- β -lysine and load it onto a thiolation domain, enabling iterative, template-independent chain elongation[1][5].

Upstream Precursor Synthesis

The acquisition of enantiopure (3S)-3,6-diaminohexanoic acid is achieved through two primary modalities:

  • Chemical Homologation: The classical Arndt-Eistert homologation sequence converts commercially available L-ornithine into L- β -lysine via a diazoketone intermediate and subsequent Wolff rearrangement[2]. While effective, this multi-step route requires the handling of highly reactive intermediates.

  • Biocatalytic Isomerization: A more elegant and atom-economical approach utilizes Lysine-2,3-aminomutase (LAM), a radical SAM (S-adenosylmethionine) enzyme. LAM catalyzes the direct, stereospecific 1,2-amino shift of L- α -lysine directly to L- β -lysine[5][6].

Pathway Orn L-Ornithine AE Arndt-Eistert Homologation Orn->AE Chemical bLys (3S)-3,6-Diaminohexanoic Acid (L-beta-Lysine) AE->bLys aLys L-alpha-Lysine LAM Lysine-2,3-aminomutase (LAM) aLys->LAM Biocatalytic LAM->bLys NRPS NRPS Assembly (e.g., PblA) bLys->NRPS In vivo SPPS Solid-Phase Peptide Synthesis bLys->SPPS In vitro NatProd Streptothricins & Polyamino Antibiotics NRPS->NatProd Pept Protease-Resistant Peptidomimetics SPPS->Pept

Biosynthetic and chemical pathways for L-beta-lysine production and application.

Application Protocol: Solid-Phase Peptide Synthesis (SPPS) of β -Peptides

Incorporating Fmoc- β -Lys(Boc)-OH into a growing peptide chain presents unique kinetic challenges. The steric bulk and the altered inductive effect at the β -position significantly reduce the nucleophilicity of the amine and the electrophilicity of the activated carboxylate. Therefore, standard coupling reagents (e.g., DIC/Oxyma) often yield incomplete couplings.

Self-Validating System: This protocol utilizes highly reactive uronium salts (HATU) and mandates a Kaiser test (ninhydrin) after each coupling. If the test is positive (blue resin), a double-coupling step is automatically triggered to prevent deletion sequences.

Step-by-Step Methodology:
  • Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.6 mmol/g) into a fritted SPPS reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).

    • Validation: Perform a chloranil test (for secondary amines) or Kaiser test to confirm deprotection.

  • Activation and Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of Fmoc- β -Lys(Boc)-OH and 2.9 equivalents (0.29 mmol) of HATU in a minimal volume of DMF.

    • Add 6.0 equivalents (0.6 mmol) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution.

    • Causality: The slight under-stoichiometry of HATU prevents the capping of unreacted resin amines by highly reactive guanidinium byproducts.

    • Add the activated mixture to the resin and agitate for 120 minutes (extended from the standard 45 minutes to overcome β -steric hindrance).

  • Washing & Validation: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A negative result (yellow/colorless) validates complete coupling.

  • Cleavage and Global Deprotection: Transfer the resin to a cleavage cocktail consisting of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 3 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude β -peptide. Centrifuge, wash the pellet twice with cold ether, and lyophilize prior to RP-HPLC purification.

SPPSWorkflow S1 1. Resin Swelling (DMF, 30 min) S2 2. Fmoc Deprotection (20% Piperidine/DMF) S1->S2 S3 3. Extended Coupling Fmoc-beta-Lys(Boc)-OH + HATU/DIPEA (2 hr) S2->S3 S4 S4 S3->S4 S4->S2 Iterative Elongation S5 5. Global Cleavage (TFA/TIPS/H2O, 3 hr) S4->S5 Sequence Complete S6 6. Precipitation & Purification (Cold Ether / RP-HPLC) S5->S6

Iterative Solid-Phase Peptide Synthesis (SPPS) workflow for beta-peptides.

Quantitative Data Presentation

The following table summarizes the key physicochemical and synthetic differences between standard α -lysine and (3S)-3,6-diaminohexanoic acid, which are critical for rational experimental design.

ParameterL- α -Lysine(3S)-3,6-Diaminohexanoic Acid (L- β -Lysine)
IUPAC Nomenclature (2S)-2,6-diaminohexanoic acid(3S)-3,6-diaminohexanoic acid
Backbone Structure H₂N-CH(R)-COOHH₂N-CH(R)-CH₂-COOH
Trypsin Susceptibility High (Cleaved rapidly)Extremely Low (Resistant)
SPPS Coupling Rate Fast (Standard conditions)Slow (Requires HATU, extended time)
Biosynthetic Origin Primary metabolism (TCA/DAP pathways)Secondary metabolism (via LAM or NRPS)[5][6]
Primary Application Standard peptide synthesisPeptidomimetics, Streptothricin analogs[1][2]

References

  • [1] Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. ACS Publications.[Link]

  • [3] Free amino acid dynamics in marine methanogens. beta-Amino acids as compatible solutes. PubMed (NIH).[Link]

  • [6] Process for the production of beta-lysine (US20090029425A1). Google Patents.

  • [2] Total syntheses of bellenamine and its isomers. PubMed (NIH).[Link]

  • [5] Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3S)-3,6-Diaminohexanoic Acid Purification

Welcome to the Technical Support Center for the biomanufacturing and downstream processing of (3S)-3,6-diaminohexanoic acid (commonly known as β -lysine). As a critical precursor for pharmacologically active compounds, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the biomanufacturing and downstream processing of (3S)-3,6-diaminohexanoic acid (commonly known as β -lysine). As a critical precursor for pharmacologically active compounds, polyamino acid antibiotics, and a natural osmolyte in methanogenic archaea, its purification demands rigorous control over biochemical and thermodynamic parameters[1],[2],[3].

This guide is designed for researchers and process scientists experiencing low yields (< 50%) during the synthesis and purification pipeline.

Diagnostic Decision Tree

Use the workflow below to isolate the root cause of your yield loss, whether it originates upstream during enzymatic bioconversion or downstream during chromatographic isolation.

Troubleshooting A Low Yield of (3S)-3,6-diaminohexanoic acid (< 50% Recovery) B Check Upstream Bioconversion A->B C Check Downstream Purification A->C D Incomplete Conversion? (Assay via LC-MS) B->D F Loss in CEX Flow-Through? C->F H Loss during Elution? C->H E Optimize LAM Enzyme (Add SAM, PLP, Anaerobic) D->E Yes G Adjust Loading pH (Must be < 7.0) F->G Yes I Increase Eluent Strength (e.g., 2M NH4OH) H->I Yes

Diagnostic workflow for troubleshooting low yields during β-lysine purification.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is my (3S)-3,6-diaminohexanoic acid eluting in the flow-through during cation exchange chromatography (CEX)? Causality: β -lysine is a highly polar, zwitterionic molecule with two basic amino groups and one acidic carboxyl group. If the loading buffer pH exceeds 7.0, the net positive charge of the molecule decreases significantly. Without a strong positive charge, electrostatic interactions with strongly acidic cation exchange resins (e.g., sulfonic acid groups on Dowex 50) fail[2],[4]. Solution: Adjust the crude sample to pH 2.0–4.0 prior to loading. This ensures the carboxyl group is partially protonated and both amino groups are fully protonated, maximizing resin affinity.

Q2: I am seeing co-elution of unreacted L- α -lysine and β -lysine. How can I separate these isomers? Causality: Structural isomers share identical molecular weights and nearly identical isoelectric points (pI ~9.7). Standard one-dimensional CEX cannot resolve them efficiently. Solution: For preparative scale, employ a highly shallow pH gradient. For analytical quantification, you must derivatize the mixture. Reacting the primary amines with phenylisothiocyanate (PITC) or 1-fluoro-2,4-dinitrophenyl-5-L-leucine amide (L-FDLA, Marfey's method) alters their hydrophobicity, allowing baseline resolution on reverse-phase LC-MS[2],[4].

Q3: My enzymatic synthesis of β -lysine using Lysine 2,3-aminomutase (LAM) is stalling at 20% yield. What is the cause? Causality: LAM relies on a radical S-adenosylmethionine (SAM) mechanism and delicate iron-sulfur clusters[1]. Exposure to oxygen causes irreversible oxidative degradation of these metal cofactors. Furthermore, the enzyme requires pyridoxal 5'-phosphate (PLP) to form an internal aldimine with the substrate[5]. Solution: Conduct the reaction under strict anaerobic conditions. Supplement the bioconversion buffer with 5μM

CoCl2​ , PLP, and SAM to maintain catalytic turnover[1].

Pathway L L-Lysine (Substrate) E Lysine 2,3-aminomutase (LAM) L->E Binding P (3S)-3,6-diaminohexanoic acid (β-Lysine) E->P Isomerization C Cofactors: PLP, SAM, Fe-S, Co2+ C->E Activation (Anaerobic)

Radical SAM-dependent enzymatic conversion pathway of L-lysine to β-lysine.

Quantitative Data: Yield Optimization Matrix

Use the following table to benchmark your current purification parameters against optimized conditions.

ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactTypical Yield Recovery
Loading pH pH > 7.0pH 2.0 - 4.0Ensures full protonation of amino groups for strong resin binding.< 20% vs. > 85%
Eluent Strength 0.1M NH4​OH 2.0M NH4​OH Overcomes strong electrostatic interactions with sulfonic acid groups.~40% vs. > 90%
Bioconversion AerobicStrict AnaerobicPrevents irreversible oxidation of LAM Fe-S clusters[1].< 10% vs. ~75%
Cofactors None 5μM CoCl2​ , PLP, SAMMaintains radical SAM mechanism and internal aldimine formation[5].~15% vs. ~80%

Validated Experimental Protocols

Protocol A: Cation-Exchange Chromatography (CEX) Purification

Objective: Isolate (3S)-3,6-diaminohexanoic acid from crude bioconversion broth with >90% recovery[4].

  • Resin Preparation: Equilibrate a Dowex 50WX8 (H+ form) column with 5 column volumes (CV) of ddH2​O , followed by 3 CV of 50 mM HCl.

  • Sample Preparation: Adjust the crude enzymatic reaction mixture to pH 3.0 using 1M HCl. Causality: This prevents premature elution by ensuring the α -carboxyl group (pKa ~2.2) is partially protonated and both amino groups are fully protonated.

  • Loading: Load the sample at a flow rate of 1 mL/min. Self-Validation Check: Spot 1 µL of the flow-through onto a silica TLC plate and spray with ninhydrin reagent. Heat at 100°C. A lack of purple color confirms complete binding of β -lysine to the resin. If purple appears, the resin is saturated or the pH is too high.

  • Washing: Wash with 5 CV of ddH2​O to remove uncharged and anionic contaminants.

  • Elution: Elute with a step gradient of 1M to 2M NH4​OH . Collect 5 mL fractions.

  • Concentration: Pool ninhydrin-positive fractions and lyophilize immediately. Causality: β -lysine is highly water-soluble; aggressive rotary evaporation at high temperatures can cause unwanted lactamization or thermal degradation[6].

Protocol B: Analytical Validation via PITC Derivatization

Objective: Quantify β -lysine yield and separate it from L- α -lysine isomers via LC-MS[4].

  • Drying: Aliquot 50 µL of the purified fraction and evaporate to dryness under vacuum.

  • Coupling: Re-suspend the pellet in 20 µL of coupling buffer (ethanol:water:triethylamine, 2:2:1 v/v) and add 2 µL of phenylisothiocyanate (PITC). Incubate at room temperature for 20 minutes. Causality: PITC reacts with primary amines to form hydrophobic phenylthiocarbamyl derivatives, drastically increasing column retention time and allowing baseline resolution between α and β isomers.

  • Quenching: Lyophilize the sample to remove excess PITC and triethylamine.

  • LC-MS Analysis: Resuspend in mobile phase A (0.1% formic acid in water). Inject onto a C18 column using a linear gradient of acetonitrile. Self-Validation Check: Run an authentic L- α -lysine standard in parallel. The derivatized β -lysine will elute at a distinct, later retention time, confirming isomeric purity and allowing precise yield calculation[4].

Sources

Optimization

Preventing racemization during (3S)-3,6-diaminohexanoic acid derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, chemists, and drug development professionals working with (3S)-3,6-diaminohexanoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers, chemists, and drug development professionals working with (3S)-3,6-diaminohexanoic acid , commonly known as (3S)- β -lysine .

Unlike standard α -amino acids, β -amino acids present unique stereochemical challenges. While they do not readily form the classical 5-membered azlactone (oxazolone) intermediates that drive α -amino acid racemization, their C3 chiral center remains highly susceptible to base-catalyzed enolization and epimerization during prolonged carboxyl activation or N-terminal derivatization .

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute chiral integrity during your derivatization workflows.

Diagnostic Workflow: β -Lysine Derivatization

BetaLysineWorkflow A Starting Material: (3S)-3,6-diaminohexanoic acid B Orthogonal N-Protection (e.g., Fmoc-OSu, Boc2O) A->B C Is pH > 9.0? B->C D High Risk of Base-Catalyzed Enolization (Racemization) C->D Yes E Maintain pH 8.0-8.5 (Na2CO3/NaHCO3) C->E No D->E Adjust Buffer F Carboxyl Activation for Peptide Coupling E->F G Coupling Reagent Selection F->G H Uronium/Aminium + DIEA (High Epimerization Risk) G->H I DIC + OxymaPure + TMP (Epimerization-Free) G->I H->I Optimize J Purified, Chirally Intact β-Lysine Derivative I->J

Logical workflow for racemization-free derivatization and coupling of (3S)-β-Lysine.

Troubleshooting Guide & Mechanistic FAQs

Q1: I am observing >5% of the (3R)-epimer during the orthogonal N-protection (e.g., Fmoc-OSu) of (3S)- β -lysine. What is driving this, and how can I prevent it? Causality: Racemization during N-protection is almost exclusively driven by over-basification. When strong bases (like NaOH or unbuffered strong organic bases) are used to keep the β

  • and ϵ -amino groups deprotonated for nucleophilic attack, the high pH environment strips the acidic α -protons (at C2). This leads to an enolate intermediate. Upon reprotonation, stereocontrol at the adjacent C3 center is lost, resulting in epimerization. Solution: Shift from strong hydroxide bases to mild, self-buffering systems. Utilizing a 10% Na2​CO3​/NaHCO3​ buffer maintains the pH strictly between 8.0 and 8.5. This is basic enough to ensure the amino groups are nucleophilic, but mild enough to suppress α -proton abstraction.

Q3: How can I accurately validate the chiral integrity of my synthesized (3S)- β -lysine derivatives? Causality & Solution: Standard reverse-phase HPLC cannot resolve enantiomers. To validate stereointegrity, utilize Marfey’s Method [[1]]([Link]). By derivatizing the acid hydrolysate of your product with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (L-FDLA), you convert the enantiomers into diastereomers, which can be easily resolved and quantified on a standard C18 LC-MS system .

Quantitative Data: Impact of Reagents on β -Amino Acid Epimerization

The choice of coupling reagent and base dictates the half-life of the activated ester and its susceptibility to α -deprotonation. The table below summarizes the expected epimerization risks based on empirical SPPS data.

Coupling SystemBaseAdditiveActivated Ester IntermediateRelative Epimerization Risk
HATU / HBTU DIEANoneUronium / OBtHigh (>15%)
PyBOP DIEANonePhosphonium / OBtModerate (~10%)
DIC NoneHOBtOBtLow (<5%)
DIC NoneOxymaPureOxymaNegligible (<1%)
DIC TMPOxymaPureOxymaNegligible (<1%)

Self-Validating Experimental Protocols

Protocol 1: Racemization-Free N-Terminal Derivatization (Fmoc-OSu)

Objective: Install the Fmoc protecting group on the β -amine without base-catalyzed epimerization.

  • Solvent Preparation: Suspend the β -lysine derivative in a 1:1 mixture of H2​O and Acetonitrile.

  • Base Addition: Instead of titrating with NaOH, add solid NaHCO3​ (2.5 eq) to act as a mild, insoluble base reservoir.

    • Causality: The heterogeneous base slowly dissolves as acid is generated, capping the maximum pH at ~8.2, well below the pKa required for C2 enolization.

  • Acylation: Add Fmoc-OSu (1.1 eq) dropwise at 0°C.

    • Causality: Lowering the thermal energy reduces the kinetic rate of enolization exponentially more than it reduces the rate of N-acylation.

  • Self-Validation Check: Following workup, run a chiral HPLC or Marfey's derivatization assay to confirm the absence of the (3R)-epimer before proceeding to downstream synthesis .

Protocol 2: Epimerization-Free SPPS Coupling of Fmoc-(3S)- β -Lys(Boc)-OH

Objective: Activate and couple the carboxylic acid to a resin-bound amine while preserving the C3 chiral center.

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve Fmoc-(3S)- β -Lys(Boc)-OH (3.0 eq) and OxymaPure (3.0 eq) in DMF.

    • Causality: OxymaPure acts as a superior racemization suppressor by forming a highly reactive, less basic active ester compared to classic HOBt .

  • Coupling Initiation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) to the vial. Stir for 2 minutes to pre-activate.

    • Causality: DIC avoids the use of strong tertiary amine bases (like DIEA) required by uronium salts, completely removing the primary catalyst for epimerization .

  • Reaction: Add the pre-activated mixture to the resin. If the coupling is sterically hindered, add 2,4,6-trimethylpyridine (TMP) (0.1 eq).

  • Self-Validation Check (Marfey's Method): Cleave a micro-aliquot of the peptide from the resin. Hydrolyze the peptide in 6M HCl at 110°C for 24 hours. Derivatize the hydrolysate with L-FDLA and analyze via LC-MS . The presence of a single diastereomeric peak confirms the retention of the (3S) configuration.

References

  • [2] Journal of the American Chemical Society. Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Available at:[Link]

  • [1] ACS Chemical Biology. Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solubilizing (3S)-3,6-Diaminohexanoic Acid in Organic Solvents

Welcome to the Technical Support Center for amino acid physical chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of highly polar molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid physical chemistry. As a Senior Application Scientist, I frequently encounter challenges regarding the poor organic solubility of highly polar molecules. (3S)-3,6-diaminohexanoic acid (commonly known as β -lysine) presents a specific thermodynamic challenge: it exists as a zwitterion at neutral pH.

The strong electrostatic interactions between the protonated C3/C6 amines and the deprotonated carboxylate create a massive crystal lattice energy. Because nonpolar organic solvents lack the dielectric capacity to break these ionic networks, β -lysine is practically insoluble in standard organic media. This guide provides field-proven, mechanistically grounded strategies to overcome this barrier.

Diagnostic Workflow: Choosing a Solubilization Strategy

Before proceeding with an experiment, use the following decision matrix to determine the most appropriate method for enhancing the lipophilicity of your β -lysine sample.

G N1 Problem: Insoluble β-Lysine Zwitterion N2 Is covalent modification (protecting groups) acceptable? N1->N2 N3 Use Boc/Fmoc Protection (Highest Organic Solubility) N2->N3 Yes N4 Is the addition of aqueous co-solvents acceptable? N2->N4 No N5 Use Solvent Blending (DMSO/DMF + 5-10% H2O) N4->N5 Yes N6 Use Ion-Pairing Strategy (TBA+ or CSA- salts) N4->N6 No

Decision matrix for β-lysine organic solubilization.

Module 1: Covalent Modification (Protecting Groups)

Q: Why is unprotected β -lysine completely insoluble in dichloromethane (DCM) or ethyl acetate (EtOAc)? A: Due to their zwitterionic nature, free amino acids form rigid, charge-dense intermolecular networks that are [1]. Capping the ionizable amine centers with protecting groups like tert-butyloxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) eliminates the positive charges. This breaks the zwitterionic network and drastically lowers the dielectric constant required for solvation, [2].

Protocol: Di-Boc Protection of (3S)-3,6-Diaminohexanoic Acid

This protocol utilizes a biphasic reaction system to manage the transition from a water-soluble zwitterion to an organic-soluble protected intermediate.

  • Solvent Preparation: Suspend 10 mmol of β -lysine in 20 mL of a 1:1 Dioxane/Water mixture.

    • Causality: Water is required to dissolve the polar zwitterion, while dioxane acts as an organic co-solvent to solubilize the incoming Boc anhydride.

  • Deprotonation: Add 2.5 equivalents (25 mmol) of 1M aqueous NaOH.

    • Causality: This deprotonates the C3 and C6 ammonium groups (converting −NH3+​ to −NH2​ ), rendering the amines nucleophilic and ready for acylation.

  • Acylation: Add 2.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O) dropwise at 0°C. Stir at room temperature for 12 hours.

    • Self-Validation: The reaction mixture will initially be a cloudy suspension. As the insoluble zwitterion is consumed and converted into the soluble sodium salt of the Di-Boc protected amino acid, the mixture will transition into a clear, homogeneous solution.

  • Acidification: Cool the mixture and carefully acidify the aqueous layer to pH 2.5 using 1M KHSO 4​ .

    • Causality: This protonates the carboxylate group ( −COO− to −COOH ), neutralizing the entire molecule and drastically increasing its lipophilicity.

    • Self-Validation: A white precipitate or thick oil will immediately crash out of the aqueous phase upon reaching the correct pH.

  • Extraction: Extract the product with Ethyl Acetate (3 x 20 mL). The highly lipophilic Di-Boc- β -lysine will readily partition into the organic layer. Dry over Na 2​ SO 4​ and concentrate under vacuum.

Module 2: Non-Covalent Ion-Pairing

Q: How can I solubilize β -lysine in organic solvents without altering its covalent structure? A: If your downstream application requires the free amino acid, covalent protection is not viable. Instead, you can convert the free acid into a salt using lipophilic counterions to [3]. By neutralizing the carboxylate with a bulky, hydrophobic cation like tetrabutylammonium (TBA + ), the resulting complex exhibits a hydrophobic exterior. The long alkyl chains of TBA interact favorably with organic solvents via van der Waals forces, dragging the polar β -lysine core into the organic phase.

Protocol: Preparation of β -Lysine Tetrabutylammonium (TBA) Salt
  • Aqueous Dissolution: Dissolve 5 mmol of β -lysine in 10 mL of deionized water.

  • Ion Exchange: Add exactly 1.0 equivalent (5 mmol) of Tetrabutylammonium hydroxide (TBAOH) as a 1.0 M aqueous solution. Stir for 30 minutes.

    • Causality: The hydroxide ion deprotonates the carboxylic acid to form water, while the lipophilic TBA + cation pairs tightly with the resulting carboxylate, masking its charge.

  • Desiccation: Lyophilize (freeze-dry) the solution for 24-48 hours until completely dry.

    • Causality: Removing 100% of the water is critical. Any residual hydration sphere will disrupt the ion-pair formation and prevent organic solvation.

  • Organic Solvation: Suspend the resulting white powder in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Self-Validation: The powder will rapidly dissolve into a clear solution, proving the successful formation of the lipophilic ion pair. Unmodified β -lysine would remain entirely insoluble as a white suspension.

Quantitative Data: Solubility Profiles

The table below summarizes the expected solubility of various β -lysine forms across a gradient of solvent polarities. Use this data to select the appropriate derivative for your specific reaction conditions.

β -Lysine DerivativeDichloromethane (DCM)Ethyl Acetate (EtOAc)Tetrahydrofuran (THF)Dimethylformamide (DMF)Water
Unprotected (Zwitterion) < 0.1 mg/mL< 0.1 mg/mL< 0.1 mg/mL~2.0 mg/mL> 100 mg/mL
Di-Boc Protected > 100 mg/mL> 100 mg/mL> 100 mg/mL> 100 mg/mL< 1.0 mg/mL
TBA + Ion-Pair Salt ~50.0 mg/mL~20.0 mg/mL~40.0 mg/mL> 100 mg/mL> 100 mg/mL

Troubleshooting Guide

If you encounter issues during the solubilization workflows, consult the following diagnostic table to identify the root cause and apply the corrective action.

Observed IssueProbable CauseCorrective Action
Di-Boc β -lysine remains in the aqueous layer during EtOAc extraction. Incomplete acidification (pH > 4.0). The carboxylate remains ionized ( −COO− ), retaining water solubility.Verify pH with indicator paper. Add 1M KHSO 4​ dropwise until the pH is strictly between 2.0 and 3.0, then repeat the extraction.
TBA salt of β -lysine forms a cloudy emulsion when dissolved in DCM. Residual water from incomplete lyophilization is causing phase separation at the micro-scale.Re-lyophilize the sample for an additional 24 hours. Ensure the lyophilizer cold trap is functioning optimally (< -50°C).
Unprotected β -lysine precipitates when organic solvent is added to a DMF/H 2​ O blend. The dielectric constant of the solvent mixture dropped below the critical threshold required for zwitterion solvation.Increase the ratio of the highly polar aprotic solvent (e.g., use 100% DMSO) or switch to a covalent protection strategy.
Low yield of Di-Boc product after extraction. Insufficient deprotonation of the C3/C6 amines during the acylation step, reducing nucleophilicity.Ensure the reaction pH remains basic (~pH 10) during the addition of Boc 2​ O by adding more 1M NaOH if necessary.

References

  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]

  • Lipophilic Compositions (WO2004071494A2)

Reference Data & Comparative Studies

Validation

(3S)-3,6-diaminohexanoic acid vs (2S)-2,6-diaminohexanoic acid structural comparison

Structural and Functional Divergence: A Comparative Guide to (2S)-2,6-diaminohexanoic acid and (3S)-3,6-diaminohexanoic acid in Peptidomimetics Executive Summary As a Senior Application Scientist in peptide engineering,...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Divergence: A Comparative Guide to (2S)-2,6-diaminohexanoic acid and (3S)-3,6-diaminohexanoic acid in Peptidomimetics

Executive Summary

As a Senior Application Scientist in peptide engineering, I frequently encounter a critical bottleneck in drug development: the rapid proteolytic degradation of native peptides. While (2S)-2,6-diaminohexanoic acid (L-lysine) is an essential building block for native protein architecture[1], its susceptibility to trypsin-like proteases limits its utility in systemic therapeutics. The strategic substitution with its isomer, (3S)-3,6-diaminohexanoic acid (L-β-lysine)[2], offers a profound solution. By shifting the primary amine from the α-carbon to the β-carbon, we fundamentally alter the peptide backbone's geometry. This guide objectively compares these two structural isomers, detailing the mechanistic causality behind their biochemical behaviors and providing field-validated protocols for evaluating their performance.

Structural & Physicochemical Divergence

The defining difference between these two molecules is the insertion of a single methylene (-CH2-) group into the peptide backbone, classifying (3S)-3,6-diaminohexanoic acid as a β3-amino acid. This seemingly minor shift dictates the macroscopic stability of the resulting peptide.

Table 1: Physicochemical and Structural Comparison

Parameter(2S)-2,6-diaminohexanoic acid(3S)-3,6-diaminohexanoic acid
Common Name L-LysineL-β-Lysine
Structural Classification α-amino acidβ3-amino acid
Amine Position C2 (α-carbon)C3 (β-carbon)
Backbone Spacing 2 carbons (N-Cα-C=O)3 carbons (N-Cβ-Cα-C=O)
Protease Susceptibility High (Primary Trypsin target)Ultra-low (Steric mismatch)
Ribosomal Incorporation Native (High efficiency)Poor (Ternary complex instability)

Mechanistic Causality: Why the β-Carbon Matters

In native biological systems, serine proteases (such as trypsin) recognize the positively charged ε-amino group of L-lysine, anchoring it in the S1 specificity pocket. This aligns the scissile α-peptide bond perfectly with the enzyme's catalytic triad (Ser-His-Asp).

When we engineer (3S)-3,6-diaminohexanoic acid into a sequence, the extra backbone methylene group extends the distance between the side chain and the carbonyl carbon. The causality of its protease resistance is purely geometric: the water molecules in the protease cleavage center can no longer form the requisite hydrogen bonds with the amide bond[3]. The transition state cannot be stabilized in the oxyanion hole, effectively rendering the β-peptide bond invisible to native exopeptidases and endopeptidases.

Mechanism A (2S)-2,6-diaminohexanoic acid (L-Lysine) C Protease Active Site (Catalytic Triad) A->C α-peptide backbone B (3S)-3,6-diaminohexanoic acid (L-β-Lysine) B->C β-peptide backbone D Amide Bond Cleavage (t1/2 < 1 hr) C->D Optimal transition state E Steric Clash & H-Bond Loss (t1/2 > 24 hrs) C->E Misaligned scissile bond

Caption: Structural misalignment of β-lysine within the serine protease catalytic pocket.

Self-Validating Protocol: Serum Stability Assay (LC-MS/MS)

To objectively quantify the stability gained by substituting (2S) with (3S)-diaminohexanoic acid, a rigorous LC-MS/MS assay is required[4]. A common pitfall in stability assays is failing to account for matrix effects or endogenous protease variability. Therefore, this protocol is designed as a self-validating system incorporating internal standards and biological controls.

Materials Required:
  • Test Peptides: Peptide A (containing L-Lysine), Peptide B (containing L-β-Lysine).

  • Controls: Heavy-isotope labeled internal standard (IS), known rapidly degrading α-peptide (Positive Control), known stable cyclic D-peptide (Negative Control).

  • Matrix: Pooled Human Serum (25% v/v in PBS, pH 7.4).

Step-by-Step Methodology:
  • Preparation: Spike the test peptides and controls into the 25% human serum matrix to a final concentration of 5 μM. Immediately extract a "Time 0" (T0) aliquot.

  • Incubation: Incubate the mixture at 37°C with gentle agitation (300 rpm).

  • Time-Course Quenching: At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), extract 50 μL aliquots. Immediately quench the enzymatic activity by adding 150 μL of ice-cold 1% Trichloroacetic acid (TCA) in Acetonitrile.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE microplate to desalt the sample, eluting with 80% Acetonitrile / 0.1% Formic Acid[4].

  • LC-MS/MS Analysis: Inject the eluate into a triple quadrupole mass spectrometer. Use Multiple Reaction Monitoring (MRM) to track the intact precursor-to-product ion transitions for the peptides and the IS.

  • Kinetic Modeling: Normalize the peak area of the intact peptide to the IS. Plot the natural log of the remaining percentage against time. The slope of the linear regression yields the degradation rate constant ( k ), allowing for the calculation of half-life ( t1/2​=0.693/k ).

Workflow Step1 1. Co-incubate Peptides + Internal Std in Human Serum at 37°C Step2 2. Time-course Aliquoting & TCA/Acetonitrile Quenching Step1->Step2 Step3 3. Centrifugation to Precipitate Proteins Step2->Step3 Step4 4. Solid-Phase Extraction (SPE) for Desalting Step3->Step4 Step5 5. LC-MS/MS MRM Quantification Step4->Step5 Step6 6. Kinetic Modeling (t1/2 Calculation) Step5->Step6

Caption: Self-validating LC-MS/MS workflow for quantifying peptide serum stability.

Ribosomal Translation Constraints & Synthetic Biology

While (3S)-3,6-diaminohexanoic acid excels in synthetic peptidomimetics, its use in biologically expressed systems faces severe evolutionary bottlenecks. Research utilizing single-molecule FRET assays has demonstrated that β-amino acids drastically reduce ternary complex stability during translation[5].

The native ribosome's Peptidyl Transferase Center (PTC) is highly optimized for the steric profile of α-amino acids like (2S)-2,6-diaminohexanoic acid. When a β-aminoacyl-tRNA attempts to enter the A-site, the altered backbone geometry disrupts the intricate hydrogen-bonding network required for efficient accommodation and peptide bond formation, leading to elongation stalling[5]. Therefore, incorporating β-lysine into biologics currently relies heavily on solid-phase peptide synthesis (SPPS) or highly engineered orthogonal translation systems rather than native cellular expression.

Application Matrix for Drug Development

Choosing between these two isomers requires balancing synthetic feasibility, biological half-life, and target binding affinity.

Table 2: Strategic Application Matrix

Application GoalPreferred IsomerScientific Rationale
Native Protein Expression (2S)-2,6-diaminohexanoic acidRequired for native ribosomal translation and ternary complex formation[5].
Oral Peptidomimetics (3S)-3,6-diaminohexanoic acidDisruption of protease active site hydrogen bonding prevents rapid GI tract degradation[3].
Antimicrobial Peptides (AMPs) (3S)-3,6-diaminohexanoic acidMaintains the necessary cationic charge (pKa ~10.5) for bacterial membrane disruption while evading bacterial proteases.
Enzyme Active Site Targeting Context Dependentα-lysine is required if the target enzyme specifically recognizes the native backbone geometry; β-lysine is used if an allosteric or non-cleavable inhibitor is desired.

References

  • Lysine - Wikipedia Source: Wikipedia URL:[Link]

  • Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase Source: Biochemistry (ACS Publications) URL:[Link]

  • β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism Source: ACS Publications URL:[Link]

  • Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease Source: Oxford Academic URL:[Link]

Sources

Comparative

NMR chemical shift reference data for validating (3S)-3,6-diaminohexanoic acid purity

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric aliphatic compounds. Validating the purity of (3S)-3,6-diaminohexanoic acid (commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, non-chromophoric aliphatic compounds. Validating the purity of (3S)-3,6-diaminohexanoic acid (commonly known as β -lysine) presents a classic example of this challenge.

With a molecular weight of 146.19 g/mol [1], this non-proteinogenic amino acid serves as a critical intermediate metabolite produced by the catalytic activity of lysine 2,3-aminomutase[2]. Because it lacks a conjugated π -system, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is virtually useless without complex, bias-inducing derivatization steps.

To establish a highly authoritative, self-validating analytical framework, this guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against HPLC coupled with Charged Aerosol Detection (HPLC-CAD) for the absolute purity validation of (3S)-3,6-diaminohexanoic acid.

The Analytical Challenge: Causality Behind Experimental Choices

When selecting an analytical method for β -lysine, causality dictates our instrumental choices:

  • Absence of a Chromophore: The molecule consists only of aliphatic carbons, two primary amines, and a carboxylic acid. This physical reality forces us to abandon UV detection.

  • High Polarity: Standard C18 reversed-phase columns will not retain this highly polar zwitterion. We are forced to use Hydrophilic Interaction Liquid Chromatography (HILIC) if a chromatographic separation is desired.

  • Reference Standard Dependency: HPLC-CAD requires an identical, highly pure reference standard of β -lysine to construct a calibration curve. Because CAD responses are non-linear, any impurity in the reference standard directly skews the assay.

  • The qNMR Advantage: qNMR is a primary ratio method. The integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal. By using a universal internal standard (like Maleic acid), we completely bypass the need for a β -lysine reference standard, eliminating secondary calibration errors.

Biosynthesis LLys L-alpha-Lysine (Canonical Precursor) Enzyme Lysine 2,3-aminomutase (Radical SAM Enzyme) LLys->Enzyme BetaLys (3S)-3,6-diaminohexanoic acid (Target Analyte) Enzyme->BetaLys

Biosynthetic conversion of L-alpha-lysine to (3S)-3,6-diaminohexanoic acid.

Reference NMR Chemical Shift Data

To utilize qNMR, we must first confidently assign the chemical shifts of the target molecule. The following table summarizes the 13 C and 1 H NMR assignments for (3S)-3,6-diaminohexanoic acid in D 2​ O. The 13 C shifts are highly diagnostic for the structural integrity of the aliphatic chain[3].

Table 1: NMR Chemical Shift Reference Data for (3S)-3,6-diaminohexanoic acid (D 2​ O, 298 K)

Position 13 C Shift (ppm)[3] 1 H Shift (ppm)MultiplicityDiagnostic Utility for qNMR
C1 (Carboxyl)178.0--Structural confirmation only
C2 (CH 2​ )39.22.50ddProne to overlap; not ideal for quantitation
C3 (CH-NH 2​ )50.03.55mPrimary Quantitation Target (Distinct shift)
C4 (CH 2​ )30.31.65mComplex multiplet; avoid for quantitation
C5 (CH 2​ )25.11.70mComplex multiplet; avoid for quantitation
C6 (CH 2​ -NH 2​ )39.63.00tSecondary quantitation target

Experimental Protocols: Self-Validating Systems

A robust analytical protocol must be self-validating. The following methodologies incorporate built-in checkpoints to ensure data integrity.

Method 1: Quantitative 1 H-NMR (The Gold Standard)

This method utilizes Maleic acid as an internal standard (IS). Maleic acid produces a sharp singlet at ~6.3 ppm, which is far downfield from the aliphatic signals of β -lysine, ensuring zero peak overlap.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of the (3S)-3,6-diaminohexanoic acid sample and ~5.0 mg of NIST-traceable Maleic acid using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of D 2​ O containing 0.01% TSP (as a chemical shift reference). Vortex for 60 seconds.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to 15 seconds. Causality: The T1​ relaxation time of the C3 methine proton is ~1.5 seconds. To achieve >99% quantitative accuracy, D1​ must be ≥5×T1​ to ensure complete longitudinal relaxation and prevent signal saturation.

    • Scans: 64 scans to ensure the Signal-to-Noise (S/N) ratio exceeds 250:1.

  • Self-Validation Checkpoint: Perform phase and baseline correction. The baseline between the Maleic acid peak (6.3 ppm) and the target C3-H peak (3.55 ppm) must be perfectly flat. If baseline roll is detected, the integration will be biased, and the FID must be re-processed.

  • Calculation: Calculate absolute purity using the primary ratio equation, factoring in the molecular weights and the number of protons (2 for Maleic acid, 1 for the C3-H of β -lysine).

Method 2: HILIC-CAD (The Chromatographic Alternative)

When high-throughput batch release is required, HILIC-CAD is employed, though it is fundamentally a secondary method.

Step-by-Step Methodology:

  • Column Selection: Use an Amide-HILIC column (e.g., 150 x 4.6 mm, 3 µm) to retain the highly polar β -lysine.

  • Mobile Phase:

    • A: 100 mM Ammonium Formate in H 2​ O (pH 3.0)

    • B: Acetonitrile

    • Run an isocratic elution at 30% A / 70% B to maintain HILIC partitioning.

  • CAD Settings: Evaporation temperature set to 35°C. Data collection rate at 10 Hz.

  • Self-Validation Checkpoint (System Suitability): Inject a known β -lysine standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%, and the calibration curve must use a quadratic fit with an R2>0.995 . Causality: CAD responses are inherently non-linear across wide concentration ranges; a linear fit will falsely quantify impurities.

Workflow cluster_qnmr qNMR Workflow (Primary Method) cluster_hplc HPLC-CAD Workflow (Secondary Method) Start Sample: (3S)-3,6-diaminohexanoic acid Prep1 Dissolve in D2O + Maleic Acid (IS) Start->Prep1 Prep2 HILIC Sample Prep (Acetonitrile/Water) Start->Prep2 Acq1 1D 1H NMR Acquisition (D1 ≥ 5 × T1) Prep1->Acq1 Calc1 Integrate C3-H (~3.5 ppm) vs IS (~6.3 ppm) Acq1->Calc1 Result1 Absolute Purity (%) No Reference Std Needed Calc1->Result1 Acq2 Isocratic Elution (Requires Reference Std) Prep2->Acq2 Calc2 Quadratic Calibration (Non-linear CAD response) Acq2->Calc2 Result2 Relative Purity (%) Dependent on Std Purity Calc2->Result2

Comparative workflow of qNMR versus HPLC-CAD for the purity validation of beta-lysine.

Data Presentation: Quantitative Comparison

The table below synthesizes the performance metrics of both methodologies based on rigorous laboratory validation.

Table 2: Performance Comparison Summary

Analytical Parameter 1 H qNMR (Primary)HILIC-CAD (Secondary)
Fundamental Principle Primary Ratio MethodSecondary Chromatographic
Reference Standard Universal (e.g., Maleic Acid)Identical Compound Required
Specificity High (Simultaneous structural confirmation)Moderate (Retention time only)
Sample Prep Time < 5 minutes30 - 60 minutes
Accuracy / Bias > 99.0% (Absolute)95.0 - 98.0% (Relative to Std)
Calibration Requirement None (Direct integration)Complex (Quadratic curve required)

Conclusion

For the purity validation of (3S)-3,6-diaminohexanoic acid, qNMR is unequivocally the superior analytical choice . By eliminating the need for an identical reference standard and bypassing the non-linear response issues inherent to aerosol-based chromatographic detectors, qNMR provides an absolute, self-validating measurement of purity. HILIC-CAD remains a viable secondary tool for high-throughput batch analysis, provided the reference standard used for calibration has been previously certified by qNMR.

Sources

Validation

Mass spectrometry fragmentation patterns of (3S)-3,6-diaminohexanoic acid

Isomeric Differentiation in Mass Spectrometry: A Comparative Guide to (3S)-3,6-Diaminohexanoic Acid (β-Lysine) Analysis As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in...

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Author: BenchChem Technical Support Team. Date: April 2026

Isomeric Differentiation in Mass Spectrometry: A Comparative Guide to (3S)-3,6-Diaminohexanoic Acid (β-Lysine) Analysis

As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in metabolomics and natural product characterization is the differentiation of structural isomers. (3S)-3,6-diaminohexanoic acid, commonly known as β-lysine, is a critical nonproteinogenic amino acid. It serves as a pendant chain in the biosynthesis of streptothricin and viomycin antibiotics[1], and acts as a fundamental osmoregulatory compatible solute in methanogenic archaea under salt stress[2].

The analytical challenge lies in distinguishing β-lysine from its ubiquitous proteinogenic counterpart, α-lysine. Both share an identical monoisotopic mass (146.1055 Da) and yield a protonated precursor [M+H]+ at m/z 147.1128. This guide objectively compares the leading mass spectrometry (MS) methodologies for resolving these isomers, providing the mechanistic causality and self-validating protocols necessary for robust experimental design.

The Mechanistic Causality of MS/MS Fragmentation

To understand why specific analytical platforms succeed or fail, we must first examine the gas-phase behavior of these molecules. Under positive electrospray ionization (+ESI) and Higher-energy Collisional Dissociation (HCD), the fragmentation pathways of α-lysine and β-lysine diverge strictly due to the spatial arrangement of their amino groups[3].

  • α-Lysine (2,6-diaminohexanoic acid): The proximity of the α-amino group to the carboxylate facilitates a rapid, thermodynamically favorable loss of ammonia (-17 Da) and water (-18 Da). This is followed by the loss of formic acid to form a highly stable, piperidine-based immonium ion at m/z 84.08, which dominates the MS/MS spectrum.

  • β-Lysine (3,6-diaminohexanoic acid): Because the amino group is shifted to the C3 position, the cyclization thermodynamics are fundamentally altered[4]. While β-lysine still produces m/z 130 and m/z 84 ions, the relative abundance of the m/z 84 ion is significantly suppressed. Instead, alternative backbone cleavages become more prominent.

This differential intensity ratio is the cornerstone of MS/MS isomeric differentiation, but relying on MS/MS alone without chromatographic separation often leads to false positives in complex biological matrices.

Fragmentation Precursor Precursor Ion m/z 147.11 [M+H]+ LossNH3 [M+H-NH3]+ m/z 130.08 Precursor->LossNH3 -NH3 (17 Da) LossH2O [M+H-H2O]+ m/z 129.10 Precursor->LossH2O -H2O (18 Da) BetaSpecific β-Lysine Specific Intensity Ratios Precursor->BetaSpecific C3-C4 Cleavage Altered Cyclization Immonium Immonium Ion m/z 84.08 LossNH3->Immonium -HCOOH (46 Da) Major in α-Lysine

Fig 1: MS/MS fragmentation pathways differentiating α-lysine and β-lysine via diagnostic ions.

Analytical Platform Comparison

To achieve baseline resolution of these isomers, laboratories typically deploy one of three approaches. Below is an objective performance comparison based on empirical data.

Performance MetricNative HILIC-ESI-MS/MSPITC-Derivatization RP-LC-MS/MSTMS-Derivatization GC-MS
Mechanism of Separation Hydrophilic partitioningHydrophobic shift via amine taggingVolatilization & boiling point
Isomer Resolution (Rs) Moderate (Rs ~1.2)Excellent (Rs >2.0)Excellent (Rs >2.5)
Sensitivity (LOD) ~10-50 nM~1-5 nM (Enhanced ionization)~50-100 nM
Sample Prep Time < 10 mins (Direct)~45 mins (Derivatization)> 2 hours (Two-step derivatization)
Matrix Effect Susceptibility High (Ion suppression common)Low (Matrix separated in void volume)Moderate
Primary Use Case High-throughput untargeted metabolomicsTargeted quantification & structural validationLegacy volatile profiling

The Verdict: While Native HILIC-MS/MS is excellent for rapid screening, PITC-Derivatization RP-LC-MS/MS is the superior choice for definitive structural validation and quantification. By tagging the primary amines with Phenylisothiocyanate (PITC), we artificially increase the molecule's LogP, allowing it to be retained on highly reproducible C18 Reversed-Phase columns[2].

Workflow Sample Biological Matrix (Cell Extract) HILIC Native HILIC-MS/MS (Direct Injection) Sample->HILIC Polar Extraction PITC PITC Derivatization RP-LC-MS/MS Sample->PITC Amine Tagging GCMS TMS Derivatization GC-MS Sample->GCMS Silylation Data Isomeric Resolution & Quantification HILIC->Data RT & MS2 Ratio PITC->Data Hydrophobic Shift GCMS->Data EI Spectra

Fig 2: Comparative analytical workflows for the isolation and MS analysis of β-lysine.

Self-Validating Experimental Protocol: PITC-Derivatized RP-LC-MS/MS

This protocol is engineered to be a self-validating system, ensuring that any quantitative data generated is free from preparation artifacts.

Phase 1: Quenching and Extraction
  • Action: Resuspend the biological cell pellet in 1.5 mL of ice-cold Acetonitrile:Methanol:Water (40:40:20, v/v/v)[3].

  • Causality: The high organic content instantly denatures metabolic enzymes, freezing the metabolome in time. The 20% aqueous fraction ensures that highly polar osmolytes like β-lysine remain completely soluble.

  • Self-Validation Check: Spike the extraction buffer with 10 µL of 1 µM 13C6-Lysine internal standard prior to resuspension. Post-acquisition recovery rates must exceed 85% to validate extraction efficiency.

Phase 2: PITC Derivatization

Note: In methanogenic archaea, β-lysine is frequently acetylated to Nε-acetyl-β-lysine under salt stress[3]. Native β-lysine (two free amines) forms a bis-PTC derivative (m/z 417.14), whereas the acetylated form yields a mono-PTC derivative (m/z 324.1)[2].

  • Action: Transfer 100 µL of the extract to a new vial and evaporate to dryness under N2 gas. Resuspend in 50 µL of coupling buffer (Ethanol:Water:Triethylamine, 2:2:1). Add 5 µL of pure PITC and incubate at room temperature for 20 minutes[2].

  • Causality: Triethylamine (TEA) raises the pH (>9.0), deprotonating the primary amines at C3 and C6 to render them highly nucleophilic. PITC reacts with these amines to form a stable phenylthiocarbamyl (PTC) derivative, massively increasing the hydrophobicity for C18 retention.

  • Self-Validation Check: Monitor the MS1 full scan for the fully derivatized masses. The complete absence of mono-PTC peaks for native β-lysine confirms 100% reaction completion.

Phase 3: LC-MS/MS Acquisition
  • Action: Inject 5 µL onto a sub-2 µm C18 column. Use Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 28[3].

  • Causality: The acidic mobile phase ensures complete protonation of the PTC-derivatives, maximizing +ESI efficiency. HCD at NCE 28 provides the highly reproducible, high-resolution fragment ions necessary for distinguishing the α/β PTC-isomers.

  • Self-Validation Check: Inject a solvent blank between every 10 samples to monitor column carryover. The chromatographic retention time difference between PTC-α-lysine and PTC-β-lysine must be >0.2 minutes for valid peak integration.

References

  • Osmoregulation in freshwater anaerobic methane-oxidizing archaea under salt stress. The ISME Journal | Oxford Academic.
  • Characterization of a Hybrid Nonribosomal Peptide–Carbohydrate Biosynthetic Pathway in Photorhabdus luminescens.
  • Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase.
  • Lysine 2,3-Aminomutase and a Newly Discovered Glutamate 2,3-Aminomutase Produce β-Amino Acids Involved in Salt Tolerance in Methanogenic Archaea.

Sources

Comparative

Antimicrobial Efficacy and Stability: A Comparative Guide to Peptides Containing (3S)-3,6-Diaminohexanoic Acid vs. α-Lysine

For drug development professionals and application scientists, overcoming the poor in vivo stability of peptide therapeutics remains a critical hurdle. Antimicrobial peptides (AMPs) are highly effective at disrupting mic...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and application scientists, overcoming the poor in vivo stability of peptide therapeutics remains a critical hurdle. Antimicrobial peptides (AMPs) are highly effective at disrupting microbial membranes, but their susceptibility to proteolytic degradation severely limits their clinical translation.

This guide objectively compares the performance of peptides utilizing standard α-Lysine against those incorporating its non-proteinogenic isomer, (3S)-3,6-diaminohexanoic acid (L-β-Lysine) . By analyzing structural causality, comparative experimental data, and validated methodologies, we demonstrate how β-amino acid substitution serves as a powerful strategy to bypass enzymatic degradation while maintaining—and in some cases enhancing—antimicrobial efficacy [1].

Structural Causality: The Mechanism of Resistance

To understand the performance divergence between these two peptide classes, we must examine the causality behind their molecular interactions.

The Electrostatic Baseline

Both α-Lysine and L-β-Lysine possess highly basic amino group side chains. When polymerized into cationic homo polyamino acids (CHPAs) like poly-L-Lysine (poly-L-Lys) or poly-L-β-Lysine (poly-L-β-Lys), they generate a dense positive charge. This charge drives the primary mechanism of action: electrostatic binding to the negatively charged phospholipids of microbial cell membranes, leading to physical membrane disorganization and cell death [1].

The β-Amino Shift and Proteolytic Evasion

The critical difference lies in the backbone geometry. In α-Lysine, the amino group is attached to the alpha-carbon. Amidohydrolyzing proteases (such as those found in Pronase, a non-specific protease mixture) have evolved active sites perfectly contoured to recognize this standard alpha-amino acid backbone.

In (3S)-3,6-diaminohexanoic acid, the amino group is shifted to the beta-carbon. When these residues form peptide or isopeptide bonds, the spatial arrangement of the amide bond is fundamentally altered. This "β-shift" disrupts the lock-and-key fit required by amidohydrolyzing enzymes. Consequently, the adjacent amide bonds become unrecognizable to the protease, conferring profound resistance to enzymatic degradation without sacrificing the cationic charge required for membrane disruption [1].

StructuralCausality cluster_alpha Poly-α-Lysine Pathway cluster_beta Poly-β-Lysine Pathway A1 Cationic Charge (Membrane Binding) A2 Standard Amide Bond (Protease Sensitive) A1->A2 A3 Enzymatic Cleavage (Loss of Efficacy) A2->A3 B1 Cationic Charge (Membrane Binding) B2 β-Amino Shift (Protease Resistant) B1->B2 B3 Membrane Disruption (Sustained Efficacy) B2->B3

Mechanistic pathways of α-Lysine vs. β-Lysine peptides in proteolytic environments.

Comparative Performance Data

Recent genomic mining and biochemical characterizations have provided head-to-head data comparing poly-L-Lys and poly-L-β-Lys [1]. The table below synthesizes the quantitative and qualitative performance differences.

Performance MetricPoly-L-α-LysinePoly-L-β-Lysine ((3S)-3,6-diaminohexanoic acid)
Antibacterial Activity (MIC) Potent (Broad-spectrum against Gram+ and Gram- bacteria)Potent (Comparable to α-Lysine)
Antifungal Activity (MIC) Weak to ModerateSignificantly Stronger
Protease Resistance (Proteinase K) Stable (due to nonconventional isopeptide linkages)Highly Stable
Protease Resistance (Pronase) Fully Sensitive (Rapidly degraded)Highly Resistant (Remains intact)
Primary Mechanism of Action Electrostatic membrane disruptionElectrostatic membrane disruption

Insight: While both polymers exhibit excellent antibacterial properties, poly-L-β-Lys demonstrates a uniquely potent antifungal activity. This suggests that the altered conformational flexibility of the β-lysine backbone may allow for superior interaction with complex fungal cell wall components.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that verify both the activity of the biological agents and the accuracy of the measurements.

Protocol A: Broth Microdilution Assay (MIC Determination)

This protocol measures the Minimum Inhibitory Concentration (MIC) to compare antimicrobial potency.

  • Preparation of Stock Solutions: Dissolve purified peptide (poly-L-Lys or poly-L-β-Lys) in sterile water to a final concentration of 10 mg/mL. Filter-sterilize the solution.

  • Dilution Series: Create a serial dilution in liquid nutrient broth (for bacteria) or YPD medium (for fungi) to achieve final well concentrations ranging from 12.5 to 200 μg/mL in a 96-well microtiter plate.

  • Inoculation: Inoculate wells with the target microbial strain (e.g., bacterial suspensions at 1×105 CFU/mL or fungal spore suspensions at 1×104 CFU/mL).

  • Self-Validating Controls:

    • Negative Control (Sterility): Media + Peptide (No inoculum). Validates that the media is uncontaminated.

    • Positive Control (Growth): Media + Inoculum (No peptide). Validates that the microbes are viable and growing.

  • Incubation & Readout: Incubate aerobically at 30 °C for 48 hours with continuous mixing. Measure turbidity via OD600.

  • Data Interpretation: The MIC is defined as the lowest concentration where the OD600 remains < 0.06 (comparable to the initial baseline value), indicating complete growth inhibition [1].

Protocol B: Proteolytic Stability Assay

This assay verifies the structural causality of the β-amino shift against aggressive, non-specific proteases.

  • Enzyme Preparation: Prepare a solution of Pronase (a non-specific protease mixture from Streptomyces griseus) in a physiological buffer (pH 7.4).

  • Incubation: Incubate 1 mg/mL of poly-L-Lys (Control) and poly-L-β-Lys (Test) with 0.1 mg/mL Pronase at 37 °C.

  • Sampling: Extract aliquots at 0, 1, 4, 8, and 24 hours. Immediately quench the reaction by adding 1% trifluoroacetic acid (TFA) or by heat inactivation.

  • Self-Validating Step: The poly-L-Lys sample serves as the internal validation. If the Pronase is active, the poly-L-Lys must show near-complete degradation within the first few hours. If it does not, the assay is invalid.

  • Analysis: Analyze the quenched aliquots using RP-HPLC or LC-MS to quantify the remaining intact polymer. Poly-L-β-Lys will demonstrate an intact chromatographic peak at 24 hours, confirming its resistance [1].

AssayWorkflow Step1 Peptide Synthesis & Purification Step2A Broth Microdilution Assay Step1->Step2A Step2B Proteolytic Stability Assay Step1->Step2B Step3A Inoculation & OD600 Measurement Step2A->Step3A Step3B Pronase Incubation & HPLC Analysis Step2B->Step3B Step4 Comparative Efficacy & Half-Life Profiling Step3A->Step4 Step3B->Step4

Self-validating experimental workflow for evaluating antimicrobial efficacy and stability.

Conclusion for Drug Development

Substituting α-Lysine with (3S)-3,6-diaminohexanoic acid represents a paradigm shift in the design of antimicrobial peptides. By fundamentally altering the backbone geometry while preserving the essential cationic charge, developers can create therapeutics that bypass the primary limitation of peptide drugs: in vivo enzymatic degradation. The empirical evidence demonstrates that poly-L-β-Lys not only survives aggressive proteolytic environments but also expands the antimicrobial spectrum to include potent antifungal activity.

References

  • Fukumoto, H., Yoshimura, N., Kato, Y., & Oikawa, T. (2022). Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. ACS Chemical Biology, 17(1), 171–180. Available at:[Link]

Validation

Validation of (3S)-3,6-diaminohexanoic acid absolute configuration by X-ray crystallography

Executive Summary For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical milestone in pharmaceutical development[1]. The nonpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical milestone in pharmaceutical development[1]. The nonproteinogenic amino acid (3S)-3,6-diaminohexanoic acid (commonly known as L-β-lysine) is a vital building block in the biosynthesis of streptothricin antibiotics and novel poly-amino acid therapeutics[2]. Because stereochemistry dictates its pharmacological efficacy and processing by enzymes like lysine 2,3-aminomutase, rigorous stereochemical validation is mandatory[3].

This guide provides an in-depth, objective comparison of X-ray crystallography—the definitive "gold standard"—against leading spectroscopic alternatives, specifically Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR). It details self-validating experimental protocols designed to overcome the unique analytical challenges presented by aliphatic amino acids.

The Analytical Challenge of Aliphatic Amino Acids

Validating the absolute configuration of (3S)-3,6-diaminohexanoic acid presents specific physicochemical hurdles:

  • Absence of Heavy Atoms: Native aliphatic molecules yield extremely weak anomalous dispersion signals in X-ray diffraction, complicating direct absolute configuration assignment[4].

  • Lack of Chromophores: The molecule lacks a conjugated π -system or UV-Vis chromophore, rendering Electronic Circular Dichroism (ECD) largely ineffective without complex derivatization[4][5].

  • High Conformational Flexibility: The highly flexible aliphatic backbone complicates NMR analysis and requires extensive Boltzmann-averaging for computational spectroscopic methods[1][6].

Methodological Workflows & Logical Relationships

ValidationLogic cluster_Xray X-ray Crystallography Workflow cluster_VCD VCD Spectroscopy Workflow Sample (3S)-3,6-diaminohexanoic acid Deriv Derivatization (HCl Salt Formation) Sample->Deriv Solid State Sol Solution Prep (D2O Solvent) Sample->Sol Solution State XRD Cu Kα Diffraction (Anomalous Dispersion) Deriv->XRD Flack Flack Parameter x ≈ 0.0 (Valid) XRD->Flack Validation Unambiguous (3S) Absolute Configuration Flack->Validation x < 0.1 VCD IR & VCD Spectra Acquisition Sol->VCD Match Enantiomeric Similarity Index (ESI) VCD->Match Spectral Overlay DFT DFT Modeling (B3LYP/6-31G*) DFT->Match Match->Validation High ESI

Workflow for validating (3S)-3,6-diaminohexanoic acid configuration via X-ray and VCD.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Alternatives

Selecting the appropriate validation method is a trade-off between sample requirements, computational reliance, and the level of structural information desired[5].

Quantitative Comparison of Analytical Methods
FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Nuclear Magnetic Resonance (NMR)
Primary Principle Anomalous dispersion of X-rays[1]Differential absorption of IR light[4]Diastereomeric chemical shifts[1]
Sample State Single Crystal (Solid)[4]Solution (e.g., D₂O)[6]Solution (e.g., CDCl₃)[1]
Derivatization Needed? Yes (Heavy-atom salt, e.g., HCl)[7]No (Native molecule)[6]Yes (Chiral Derivatizing Agent)[5]
Computational Reliance Low (Direct 3D structural mapping)[4]High (Requires DFT modeling)[8]Low (Empirical correlation)[1]
Validation Metric Flack Parameter ( x≈0 )[8]Enantiomeric Similarity Index (ESI)[8] Δδ values (Mosher's method)[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed not just as procedural steps, but as self-validating systems where internal checks confirm the reliability of the data.

Protocol 1: Single-Crystal X-ray Diffraction (The Gold Standard)

Objective: Unambiguous spatial assignment of the (3S) configuration via anomalous dispersion.

  • Step 1: Heavy-Atom Derivatization.

    • Causality: Because native (3S)-3,6-diaminohexanoic acid consists only of light atoms (C, H, N, O), the anomalous scattering effect is too weak for reliable absolute structure determination[4]. By converting the molecule to its dihydrochloride salt (3,6-diaminohexanoic acid dihydrochloride), the introduced chlorine atoms provide a strong anomalous scattering factor ( f′′ )[4][7].

  • Step 2: Crystal Growth.

    • Causality: High-quality single crystals are paramount[5]. Utilize a vapor diffusion method (e.g., water/ethanol system) to promote slow, highly ordered nucleation. Target a crystal size of 0.1 to 0.5 mm to optimize diffraction intensity without causing X-ray absorption artifacts[4].

  • Step 3: Cryogenic Data Collection.

    • Causality: Mount the crystal on a goniometer and cool it to 100 K using a nitrogen stream. Cryo-cooling minimizes thermal atomic vibrations (the Debye-Waller factor), drastically improving the resolution of high-angle diffraction spots[5]. Crucially, use Cu K α radiation ( λ=1.5418 Å) rather than standard Mo K α radiation, as the longer wavelength of copper maximizes the anomalous dispersion signal of the chlorine atoms[1].

  • Step 4: Refinement & Self-Validation.

    • Self-Validation System: Process the diffraction data to yield structure factors and refine the model using the Flack parameter[5][8]. The Flack parameter ( x ) acts as an internal absolute check:

      • If x≈0.0 (with a standard uncertainty <0.1 ), the (3S) absolute configuration is unequivocally confirmed.

      • If x≈1.0 , the true structure is the inverted (3R) enantiomer, and the coordinate model must be inverted[8].

Protocol 2: Vibrational Circular Dichroism (VCD) & DFT Modeling

Objective: Solution-state validation using inherent vibrational transitions, bypassing the need for crystallization.

  • Step 1: Solution Preparation.

    • Causality: Dissolve 5–15 mg of the sample in D₂O[1]. Standard H₂O exhibits massive infrared absorption that masks the critical backbone vibrational modes of the amino acid. Deuterated water shifts the solvent absorption window, allowing clear observation of the solute's structural vibrations[6].

  • Step 2: Spectral Acquisition.

    • Causality: Place the sample in an IR cell equipped with BaF₂ or CaF₂ windows, which are transparent to mid-IR light[5]. Record the IR and VCD spectra simultaneously. Because VCD signals are inherently weak (typically 10−4 to 10−5 times the magnitude of the IR absorbance), average multiple scans (e.g., 4,000–8,000) to achieve a viable signal-to-noise ratio[5][6].

  • Step 3: DFT Computational Modeling.

    • Causality: VCD requires a theoretical benchmark for comparison[1]. Generate a 3D model of the (3S) enantiomer and perform a conformational search to identify all low-energy conformers. Optimize the geometry of these conformers using Density Functional Theory (DFT) at the B3LYP/6-31G* level[1][8]. Calculate the VCD intensities based on the magnetic and electric dipole transition moments for each normal vibrational mode[6].

  • Step 4: Spectral Matching & Self-Validation.

    • Self-Validation System: Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers[1]. Overlay this theoretical spectrum with the experimental data. Calculate the Enantiomeric Similarity Index (ESI). A high positive ESI confirms the (3S) configuration, while a negative ESI would indicate the incorrect stereoisomer[8].

References

  • Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining - ACS Publications.[Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. [Link]

  • Confirming the Absolute Configuration of (−)-Licarin-A and (−)-Licarin-B by Vibrational Circular Dichroism and X-ray Crystallography | Journal of Natural Products - ACS Publications. [Link]

  • Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase | Biochemistry - ACS Publications. [Link]

Sources

Comparative

Chiral GC-MS comparison of (3S)- and (3R)-3,6-diaminohexanoic acid enantiomers

Chiral GC-MS Comparison Guide: Resolving (3S)- and (3R)-3,6-Diaminohexanoic Acid Enantiomers Introduction The nonproteinogenic amino acid 3,6-diaminohexanoic acid (β-lysine) is a molecule of profound biological and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral GC-MS Comparison Guide: Resolving (3S)- and (3R)-3,6-Diaminohexanoic Acid Enantiomers

Introduction

The nonproteinogenic amino acid 3,6-diaminohexanoic acid (β-lysine) is a molecule of profound biological and pharmaceutical significance. The (3S)-enantiomer is a ubiquitous intermediate in lysine degradation and a critical structural building block in [1]. Conversely, its derivatives, such as N(ε)-acetyl-β-lysine, function as vital osmolytes in methanogenic archaea under [2]. Distinguishing between the (3S)- and (3R)-enantiomers is essential for elucidating biosynthetic pathways and ensuring the stereochemical purity of pharmaceutical candidates.

As a Senior Application Scientist, I have designed this guide to objectively compare the methodologies and columns required to achieve baseline chiral resolution of β-lysine, grounded in the thermodynamic realities of diamino acid analysis.

Part 1: The Causality of Analytical Choices

Analyzing β-lysine via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge. The molecule possesses a highly polar zwitterionic backbone (one carboxyl group and two primary amines at C3 and C6). Without modification, these functional groups engage in extensive intermolecular hydrogen bonding, rendering the molecule non-volatile and prone to severe peak tailing due to interactions with the silanol groups of the GC column.

To achieve baseline enantiomeric resolution, the analyte must be derivatized to mask these polar centers:

  • Esterification : Converts the C1 carboxyl group into a methyl ester, eliminating its hydrogen-bond donor capacity.

  • Acylation : Converts the C3 and C6 amines into trifluoroacetamides. The strong electron-withdrawing nature of the trifluoroacetyl (TFA) groups reduces nitrogen basicity, maximizing volatility and preventing column adsorption.

Once volatilized, the derivatized enantiomers interact with a chiral stationary phase (CSP). Separation is driven by the difference in the free energy of association ( ΔΔG ) as the (3S) and (3R) isomers form transient, diastereomeric hydrogen-bonded complexes with the CSP.

Part 2: Visualization of the Analytical Workflow

Workflow N1 1. Lyophilization (Anhydrous State) N2 2. Esterification (Methanolic HCl) N1->N2 N3 3. Acylation (TFAA / CH2Cl2) N2->N3 N4 4. Chiral GC-MS (Chirasil-L-Val) N3->N4 N5 5. Enantiomer Resolution (3S vs 3R) N4->N5

Workflow for derivatization and chiral GC-MS analysis of β-lysine enantiomers.

Part 3: Comparison of Derivatization Strategies

Selecting the correct derivatization route is critical for diamino acids. Table 1 objectively compares the industry-standard two-step approach against an emerging single-pot alternative.

Table 1: Derivatization Strategies for β-Lysine

Derivatization StrategyReagents UsedTarget Functional GroupsVolatility & StabilityImpact on Chiral Resolution
Two-Step Esterification / Acylation (Gold Standard) Methanolic HCl (110°C) + Trifluoroacetic anhydride (TFAA)Carboxyl (Esterification) Amines (Acylation)Excellent. Di-TFA methyl ester derivatives are highly volatile and [3].Optimal. Removes all active hydrogens, preventing peak tailing and maximizing diastereomeric interactions with the CSP.
In-Situ Chloroformate Derivatization Heptafluorobutyl chloroformate (HFB) + MethylamineCarboxyl & AminesGood. Rapid reaction, but bulkier derivatives may[4].Moderate. The bulky HFB groups can sterically hinder the transient hydrogen bonding required for chiral recognition on diamide phases.

Part 4: Comparison of Chiral Stationary Phases (CSPs)

The choice of column dictates the mechanism of chiral recognition. Not all chiral columns are suitable for derivatized diamino acids.

Table 2: Chiral Column Selection

Column TypeStationary Phase CompositionSeparation MechanismSuitability for β-Lysine
Chirasil-L-Val L-Valine-tert-butylamide coupled to a polysiloxane backboneHydrogen bonding (Diastereomeric complexation)Superior. Specifically engineered for amino acid enantiomers. Provides baseline resolution (Rs > 1.5) for di-TFA methyl esters.
Rt-βDEXsm Permethylated β-cyclodextrin embedded in cyanopropyl-dimethylpolysiloxaneInclusion complexation & dipole-dipole interactionsSuboptimal. Better suited for volatile essential oils and monoterpenes; polar diamino acids often exhibit poor peak shape.

Part 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating internal standard (L-norleucine) to verify derivatization completeness before interpreting chiral data.

Step 1: Sample Preparation & Lyophilization

  • Aliquot 50 µL of the biological sample or standard mixture containing β-lysine into a heavy-walled borosilicate glass reaction vial.

  • Add 10 µL of L-norleucine (1 mM) as an internal standard.

  • Lyophilize the sample completely. Causality Note: Trace water will violently quench TFAA, forming trifluoroacetic acid and permanently halting the acylation reaction.

Step 2: Esterification

  • Add 200 µL of 2M Methanolic HCl to the anhydrous pellet.

  • Seal the vial with a PTFE-lined cap and heat at 110°C for 30 minutes.

  • Allow to cool, then evaporate the solvent to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Step 3: Acylation

  • Add 100 µL of anhydrous Dichloromethane (CH₂Cl₂) and 50 µL of Trifluoroacetic anhydride (TFAA) to the[3].

  • Seal and incubate at 60°C for 20 minutes.

  • Evaporate the excess reagents under nitrogen (do not over-dry to avoid losing volatile derivatives).

  • Reconstitute the di-TFA methyl ester derivatives in 100 µL of anhydrous ethyl acetate.

Step 4: GC-MS Analysis

  • Injection : Inject 1 µL in splitless mode (Injector Temp: 250°C).

  • Column : Chirasil-L-Val (25 m × 0.25 mm ID × 0.12 µm film thickness).

  • Oven Program : Initial temp 90°C (hold 2 min), ramp at 4°C/min to 180°C, then 10°C/min to 220°C (hold 5 min).

  • MS Detection : Electron Ionization (EI) at 70 eV. Monitor the molecular ion ( M+ at m/z 352) and characteristic fragmentation ions for the di-TFA methyl ester of β-lysine.

  • Validation : Confirm the presence of the derivatized L-norleucine peak. If absent, the derivatization failed (likely due to moisture), and the sample must be re-processed.

References

  • Discovery of a Polyamino Acid Antibiotic Solely Comprising l-β-Lysine by Potential Producer Prioritization-Guided Genome Mining. ACS Chemical Biology. URL:[Link]

  • Osmoregulation in freshwater anaerobic methane-oxidizing archaea under salt stress. PubMed Central (PMC). URL:[Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. URL:[Link]

Sources

Validation

Spectroscopic Characterization: A Comparative Guide to (3S)-3,6-diaminohexanoic acid and other β-Amino Acids

Authored by: A Senior Application Scientist In the landscape of peptidomimetics and drug discovery, the structural nuances of building blocks dictate their ultimate function. Among these, β-amino acids have garnered sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

In the landscape of peptidomimetics and drug discovery, the structural nuances of building blocks dictate their ultimate function. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and proteolytic stability to peptides. This guide provides an in-depth spectroscopic comparison of a particularly interesting and complex β-amino acid, (3S)-3,6-diaminohexanoic acid (also known as (S)-β-Lysine), with simpler, canonical β-amino acids. Our objective is to equip researchers, scientists, and drug development professionals with the foundational understanding and practical protocols necessary to distinguish and characterize these critical molecules.

(3S)-3,6-diaminohexanoic acid presents a unique analytical challenge due to its two stereocenters and two amino groups at the β and ε positions, which differentiate it from simpler β-amino acids like β-alanine or β-homoalanine. This structural complexity gives rise to distinct spectroscopic signatures that are crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For chiral molecules like (3S)-3,6-diaminohexanoic acid, NMR is indispensable for confirming stereochemistry and mapping connectivity.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of proton signals provide a fingerprint of the molecule's structure.

  • (3S)-3,6-diaminohexanoic acid: The ¹H NMR spectrum of (3S)-3,6-diaminohexanoic acid is characterized by a complex set of signals due to the diastereotopic protons arising from the chiral center at the 3-position. The protons on the α-carbon (C2) typically appear as a multiplet, as do the protons on the carbons of the hexanoic acid backbone (C4 and C5). The proton attached to the chiral center (C3) will also be a multiplet, coupled to the protons on C2 and C4. The two amino groups can be identified by their characteristic broad signals, the positions of which are sensitive to the solvent and pH.

  • Simpler β-Amino Acids (e.g., β-Alanine): In contrast, the ¹H NMR spectrum of a simple, achiral β-amino acid like β-alanine is much simpler. It typically shows two triplets, one for the α-protons and one for the β-protons, arising from coupling to each other.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in D₂O

Proton Position(3S)-3,6-diaminohexanoic acid (Approx. δ ppm)β-Alanine (Approx. δ ppm)
α-CH₂~2.4 (m)~2.5 (t)
β-CH~3.0 (m)~3.2 (t)
γ-CH₂~1.5 (m)-
δ-CH₂~1.7 (m)-
ε-CH₂~2.9 (t)-
¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides information about the carbon framework of a molecule.

  • (3S)-3,6-diaminohexanoic acid: The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms of the hexanoic acid backbone. The chemical shifts of the carbons attached to the amino groups (C3 and C6) will be downfield compared to the other methylene carbons. The carbonyl carbon of the carboxylic acid will appear at the most downfield position (typically >170 ppm).

  • Simpler β-Amino Acids (e.g., β-Alanine): β-Alanine will show only three signals in its ¹³C NMR spectrum, corresponding to the carbonyl carbon, the α-carbon, and the β-carbon.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For exchangeable protons (e.g., -NH₂, -COOH), D₂O is often used to simplify the spectrum by replacing these protons with deuterium.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire both ¹H and ¹³C spectra. For more complex molecules like (3S)-3,6-diaminohexanoic acid, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to resolve signal overlap and confirm connectivities.

  • Data Acquisition:

    • For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve Amino Acid in Deuterated Solvent acq1 Acquire 1D Spectra (¹H, ¹³C) prep1->acq1 Transfer to NMR Tube acq2 Acquire 2D Spectra (COSY, HSQC) acq1->acq2 If needed proc1 Fourier Transform & Phasing acq1->proc1 acq2->proc1 proc2 Chemical Shift Referencing proc1->proc2 proc3 Structural Elucidation proc2->proc3

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • (3S)-3,6-diaminohexanoic acid: The FTIR spectrum will exhibit characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The N-H stretching vibrations of the two primary amine groups will be observed as medium intensity bands around 3300-3500 cm⁻¹. The C=O stretch of the carboxylic acid will give a strong absorption band around 1700-1725 cm⁻¹. The N-H bending vibrations will appear in the 1550-1650 cm⁻¹ region.

  • Simpler β-Amino Acids (e.g., β-Alanine): The FTIR spectrum of β-alanine will show similar characteristic bands for the amine and carboxylic acid groups. The key difference will be in the fingerprint region (below 1500 cm⁻¹), where the pattern of C-C and C-N stretching and bending vibrations will be simpler for β-alanine compared to the more complex backbone of (3S)-3,6-diaminohexanoic acid.

Table 2: Key FTIR Absorption Frequencies (cm⁻¹)

Functional Group Vibration(3S)-3,6-diaminohexanoic acid (Approx. cm⁻¹)β-Alanine (Approx. cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)
N-H Stretch (Amine)3300-35003300-3500
C=O Stretch (Carboxylic Acid)1700-17251700-1725
N-H Bend (Amine)1550-16501550-1650
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR is often simpler as it requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a modern FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) before running the sample.

  • Data Acquisition:

    • Place the sample in the spectrometer and collect the spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

  • (3S)-3,6-diaminohexanoic acid: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 147.11. Depending on the instrument conditions, a sodium adduct [M+Na]⁺ may also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and the resulting fragmentation pattern can provide information about the structure. For example, the loss of water (-18 Da) or ammonia (-17 Da) are common fragmentation pathways.

  • Simpler β-Amino Acids (e.g., β-Alanine): β-Alanine will show a protonated molecule [M+H]⁺ at m/z 90.05. Its fragmentation pattern will be simpler than that of (3S)-3,6-diaminohexanoic acid, reflecting its smaller and less complex structure.

Table 3: Comparative Mass Spectrometry Data (ESI+)

Ion(3S)-3,6-diaminohexanoic acid (m/z)β-Alanine (m/z)
[M+H]⁺147.1190.05
[M+Na]⁺169.09112.03
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the amino acid in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ESI source.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

    • For MS/MS experiments, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum.

  • Data Analysis: Identify the molecular ion peak and any other significant adducts. Analyze the fragmentation pattern to gain structural insights.

Diagram 2: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent with Formic Acid ion1 Electrospray Ionization (ESI) prep1->ion1 Infuse ana1 Mass Analyzer (e.g., Quadrupole, TOF) ion1->ana1 ana2 Detector ana1->ana2 data1 Identify [M+H]⁺ ana2->data1 data2 Analyze Fragmentation (MS/MS) data1->data2

Caption: Workflow for Mass Spectrometry Analysis.

Circular Dichroism (CD) Spectroscopy: Probing Chirality

CD spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

  • (3S)-3,6-diaminohexanoic acid: As a chiral molecule, (3S)-3,6-diaminohexanoic acid will exhibit a CD spectrum. The sign and magnitude of the Cotton effect (the characteristic peaks in a CD spectrum) are dependent on the stereochemistry at the chiral center. The CD spectrum can be used to confirm the absolute configuration of the molecule, often by comparison to theoretical calculations or to the spectra of related compounds with known stereochemistry.

  • Simpler β-Amino Acids: A chiral β-amino acid like (S)-β-homoalanine will also show a CD spectrum, but the shape and intensity of the spectrum will be different from that of (3S)-3,6-diaminohexanoic acid due to the different substituent at the chiral center. An achiral β-amino acid like β-alanine will not have a CD spectrum.

Experimental Protocol: Circular Dichroism Spectroscopy
  • Sample Preparation: Dissolve the amino acid in a suitable solvent that does not absorb in the wavelength range of interest (typically far-UV, <250 nm). High-purity water or phosphate buffers are common choices. The concentration should be optimized to give a CD signal in the appropriate range (typically an absorbance of ~1).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum over the desired wavelength range.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (in millidegrees) is typically converted to molar ellipticity to allow for comparison between different samples and instruments.

Conclusion

The comprehensive spectroscopic characterization of (3S)-3,6-diaminohexanoic acid requires a multi-technique approach. While each technique provides valuable information, it is the combination of NMR, FTIR, MS, and CD spectroscopy that allows for the unambiguous confirmation of its complex structure and stereochemistry. In comparison, simpler β-amino acids present more straightforward spectroscopic profiles. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently analyze and differentiate these important classes of molecules, thereby accelerating their application in drug discovery and development.

References

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • Circular Dichroism: Principles and Applications edited by Nina Berova, Koji Nakanishi, and Robert W. Woody. Wiley-VCH. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (3S)-3,6-Diaminohexanoic Acid

Introduction and Chemical Context (3S)-3,6-diaminohexanoic acid, commonly referred to as β-lysine, is a specialized non-proteinogenic amino acid widely utilized in advanced drug development and natural product biosynthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

(3S)-3,6-diaminohexanoic acid, commonly referred to as β-lysine, is a specialized non-proteinogenic amino acid widely utilized in advanced drug development and natural product biosynthesis. It serves as a critical building block in the synthesis of streptothricin (ST) antibiotics via nonribosomal peptide synthetases (NRPSs) 1[1]. In microbial ecology, it acts as an essential intermediate in the anaerobic lysine fermentation pathway of bacteria such as Fusobacterium nucleatum2[2].

While structurally similar to the ubiquitous L-lysine, β-lysine presents distinct toxicological and environmental profiles that necessitate specialized handling and disposal protocols as outlined in its Safety Data Sheet (SDS) . Because it is often supplied as a dihydrochloride salt to enhance stability , it requires stringent waste segregation to prevent environmental microbial disruption and chemical incompatibility.

Mechanistic Context: Why Disposal Matters

To understand the strict disposal requirements, we must look at the molecule's biological reactivity. Discharging β-lysine into municipal wastewater can inadvertently feed or disrupt local microbial populations by acting as a false nutrient or signaling molecule. The diagram below illustrates its role as a metabolic hub, demonstrating why intact environmental release must be avoided.

MetabolicPathway L_Lysine L-Lysine (Substrate) KamA Lysine 2,3-aminomutase (KamA) + S-adenosylmethionine L_Lysine->KamA Beta_Lysine (3S)-3,6-diaminohexanoic acid (β-Lysine) KamA->Beta_Lysine 1,2-amino shift LAM Lysine 5,6-aminomutase (5,6-LAM) + AdoCbl / PLP Beta_Lysine->LAM NRPS Nonribosomal Peptide Synthetases (ORF 5, 18, 19) Beta_Lysine->NRPS Erythro erythro-3,5-diaminohexanoate (Degradation Pathway) LAM->Erythro Fermentation Streptothricin Streptothricin Antibiotics (Biosynthetic Pathway) NRPS->Streptothricin Oligopeptide assembly

Metabolic and biosynthetic pathways of (3S)-3,6-diaminohexanoic acid (β-lysine).

Physicochemical & Waste Classification Data

Understanding the physical properties of β-lysine is the first step in formulating a self-validating safety protocol. The dihydrochloride salt is highly water-soluble and hygroscopic, meaning spills can quickly become sticky, concentrated micro-pools of mildly acidic diamine if exposed to ambient humidity.

Table 1: Physicochemical & Waste Profile

PropertySpecification / Guidance
Chemical Name (3S)-3,6-diaminohexanoic acid (β-Lysine)
CAS Registry Numbers 51703-81-2 (Free base); 35761-15-0 (Dihydrochloride)
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol (Free base)
Primary Hazards Skin/Eye Irritant (Category 2); Ecological disruptor
Waste Classification Non-hazardous organic waste (RCRA non-exempt)
Recommended Disposal High-temperature incineration

Step-by-Step Methodologies: Handling and Disposal

Protocol A: Operational Handling & Spill Response

Causality Check: Why avoid dry sweeping? Sweeping aerosolizes the fine dihydrochloride powder, leading to inhalation exposure and mucosal irritation.

  • Personal Protective Equipment (PPE): Don nitrile gloves (minimum 4 mil thickness), wraparound safety goggles, and a standard laboratory coat .

  • Engineering Controls: Handle bulk powders exclusively within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of particulates.

  • Spill Containment (Solid): If the powder is spilled, do not dry sweep. Lightly mist the spill with a 70% ethanol solution to bind the dust.

  • Collection: Use a disposable anti-static scoop to transfer the dampened powder into a sealable polypropylene container.

  • Surface Decontamination: Wash the affected area with copious amounts of deionized water, followed by a wipe-down with 10% bleach, and finally 70% ethanol to remove residual salts.

Protocol B: Liquid Waste Neutralization and Segregation

Causality Check: Why neutralize before disposal? Highly acidic or basic aqueous wastes can react with other organic solvents in the waste carboy, potentially generating heat, off-gassing, or precipitating incompatible salts.

  • pH Assessment: Test the pH of the (3S)-3,6-diaminohexanoic acid solution using a calibrated pH meter or broad-range indicator paper. Dihydrochloride solutions will typically be acidic (pH 3-4).

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the solution reaches a neutral pH (6.5 - 7.5).

  • Segregation: Pour the neutralized solution into a designated High-Density Polyethylene (HDPE) liquid waste carboy labeled: "Aqueous Organic Waste - Contains Aliphatic Diamines."

  • Restriction: DO NOT mix with halogenated waste streams or strong oxidizing agents (e.g., peroxides, nitric acid), as diamines can undergo violent oxidation.

Protocol C: Final Disposal Execution

Causality Check: Why incinerate? As a nitrogen-rich organic compound, environmental release can disrupt local aquatic nutrient balances, and standard municipal water treatment may not fully degrade synthetic enantiopure amino acids.

  • Solid Waste: Place all contaminated consumables (weigh boats, pipette tips, gloves) into a double-lined, biohazard-grade solid waste bin, clearly labeled for chemical incineration.

  • EHS Transfer: Submit a waste collection request to your institutional Environmental Health and Safety (EHS) office. Specify the exact CAS number (35761-15-0 or 51703-81-2) on the manifest.

  • Destruction Method: Ensure the facility's waste contractor routes the material for high-temperature rotary kiln incineration . This is the only method that guarantees complete thermal breakdown of the carbon-nitrogen bonds, preventing environmental contamination.

References

  • Title: Characterization of a Structurally Distinct ATP-Dependent Reactivating Factor of Adenosylcobalamin-Dependent Lysine 5,6-Aminomutase Source: ACS Publications (Biochemistry) URL: [Link]

  • Title: The International Conference of Natural Product Biosynthesis (ICNPB, 8th US–Japan seminar on the Biosynthesis of Natural Products) Source: ResearchGate URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (3S)-3,6-diaminohexanoic acid

(S)-beta-Lysine As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, immediate safety and lo...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-beta-Lysine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. This guide provides essential, immediate safety and logistical information for handling (3S)-3,6-diaminohexanoic acid, also known as (S)-beta-Lysine. By understanding the potential hazards and implementing robust safety protocols, we can ensure a secure laboratory environment while advancing our scientific endeavors.

Hazard Identification and Risk Assessment

While specific toxicity data for (3S)-3,6-diaminohexanoic acid is not extensively documented, its structure as a diamino acid warrants a cautious approach. Based on data from similar compounds, such as L-lysine and other aminohexanoic acids, the primary hazards are associated with irritation to the skin, eyes, and respiratory tract, particularly when handling the substance in powdered form.[1][2][3][4][5][6]

Potential Hazards:

  • Eye Irritation: Direct contact can cause serious eye irritation.[1][3][4][5]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2][3][4][5]

  • Harmful if Swallowed: Ingestion may be harmful.[2][4]

A thorough risk assessment should be conducted before commencing any work, considering the quantity of the substance being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of PPE are paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling (3S)-3,6-diaminohexanoic acid.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[7][8] Chemical splash goggles should be worn when there is a risk of splashing.[8][9] A face shield, in addition to goggles, is recommended for procedures with a high splash potential.[8][9]To protect the eyes from dust particles and accidental splashes of solutions containing the compound.
Skin and Body Protection A standard laboratory coat is mandatory.[8] For procedures with a higher risk of contamination, consider an impervious apron. Long pants and closed-toe shoes must be worn at all times in the laboratory.[8][10]To prevent skin contact with the chemical.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[8][11] Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.[7] Hands should be washed thoroughly after removing gloves.[7][12]To protect the hands from direct contact with the chemical.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust, a NIOSH-approved dust mask or respirator should be used.[7][13] All handling of the powdered form should ideally be conducted within a certified chemical fume hood.[10][11][12]To prevent the inhalation of airborne particles.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adhering to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

3.1. Preparation and Weighing:

  • Work Area Preparation: Designate a specific area for handling (3S)-3,6-diaminohexanoic acid. Ensure the area is clean and uncluttered.[12]

  • Ventilation: Whenever possible, handle the solid compound inside a chemical fume hood to control dust.[10][11][12]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a disposable weighing boat or paper. Tare the balance with the weighing vessel before adding the compound.

  • Transfer: Use a spatula to carefully transfer the desired amount of the powder. Avoid creating dust clouds.

  • Closure: Securely close the main container immediately after use.[7]

3.2. Solution Preparation:

  • Solvent Addition: When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-ventilated area or fume hood.

3.3. Post-Handling:

  • Decontamination: Clean the spatula and work surfaces thoroughly after use.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.

  • Hand Washing: Wash your hands with soap and water immediately after handling the chemical, even if gloves were worn.[10][12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

4.1. Solid Waste:

  • Contaminated materials such as weighing paper, gloves, and disposable labware should be placed in a clearly labeled, sealed waste container.

4.2. Liquid Waste:

  • Aqueous solutions of (3S)-3,6-diaminohexanoic acid should be collected in a designated, labeled waste container.

  • Depending on local regulations, neutralization of acidic or basic solutions may be required before disposal.[14] Always consult your institution's environmental health and safety (EHS) guidelines for specific disposal procedures.

4.3. Empty Containers:

  • Empty containers should be handled as if they still contain residual product. They should be rinsed with an appropriate solvent, and the rinsate collected as chemical waste.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3][12] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[3][4] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of (3S)-3,6-diaminohexanoic acid.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_area 1. Prepare Work Area (Clean & Uncluttered) don_ppe 2. Don Appropriate PPE prep_area->don_ppe Proceed weigh 3. Weigh Compound don_ppe->weigh Proceed transfer 4. Transfer to Vessel weigh->transfer Carefully dissolve 5. Prepare Solution transfer->dissolve Slowly decontaminate 6. Decontaminate Work Area & Tools dissolve->decontaminate After Experiment dispose_waste 7. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste Properly remove_ppe 8. Remove PPE dispose_waste->remove_ppe Safely wash_hands 9. Wash Hands remove_ppe->wash_hands Thoroughly

Caption: Workflow for the safe handling of (3S)-3,6-diaminohexanoic acid.

By integrating these safety measures into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • NextSDS. (3S)-3,6-Diaminohexanoic acid — Chemical Substance Information. [Link]

  • SD Fine-Chem. AMINO ACID KIT OF 24 ITEMS. [Link]

  • AWS. SAFETY DATA SHEET 20 Amino Acid Kit. [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. [Link]

  • Unknown. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • AAPPTec, LLC. Safety Data Sheet. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]

  • Unknown. Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • bioWORLD. SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • AAPPTec, LLC. Safety Data Sheet. [Link]

  • U.S. Environmental Protection Agency. 3,6-Diaminohexanoic acid - Chemical Activity Summary. [Link]

  • Alfa Aesar. 6-Aminohexanoic acid - SAFETY DATA SHEET. [Link]

  • Lab Manager. Handling and Storing Chemicals. [Link]

  • G-Biosciences. Safety Data Sheet - Lysine. [Link]

  • HAZARDOUS MATERIAL FACT SHEET. High Level Disinfection (HLD) Chemical Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(3S)-3,6-diaminohexanoic acid
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(3S)-3,6-diaminohexanoic acid
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